Mavorixafor
Description
Mavorixafor is a CXC chemokine receptor 4 (CXCR4) antagonist. It was first approved by the FDA on April 30, 2024, for the treatment of warts, hypogammaglobulinemia, infections, and myelokathexis (WHIM) syndrome, a genetic immunodeficiency disorder characterized by a reduced number of mature neutrophils and lymphocytes. WHIM syndrome is caused by mutations in the CXCR4 gene, which leads to overactivation of CXCR4 signalling pathways. This compound prevents the activation of CXCR4. As CXCR4 mutations have also been implicated in human immunodeficiency virus (HIV), Waldenstrom’s macroglobulinemia (WM), B-cell non-Hodgkin lymphoma, and solid tumours, including melanoma, this compound is being investigated in these conditions.
This compound is a CXC Chemokine Receptor 4 Antagonist. The mechanism of action of this compound is as a CXC Chemokine Receptor 4 Antagonist, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A4 Inhibitor, and P-Glycoprotein Inhibitor.
This compound is an orally bioavailable inhibitor of C-X-C chemokine receptor type 4 (CXCR4), with potential antineoplastic and immune checkpoint inhibitory activities. Upon administration, this compound selectively binds to CXCR4 and prevents the binding of CXCR4 to its ligand, stromal cell-derived factor 1 (SDF-1 or CXCL12). This inhibits receptor activation and results in decreased proliferation and migration of CXCR4-overexpressing tumor cells. In addition, inhibition of CXCR4 prevents the recruitment of regulatory T-cells and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby abrogating CXCR4-mediated immunosuppression and enabling the activation of a cytotoxic T-lymphocyte-mediated immune response against cancer cells. The G protein-coupled receptor CXCR4, which is upregulated in several tumor cell types, induces the recruitment of immunosuppressive cells in the tumor microenvironment, suppresses immune surveillance, and promotes tumor angiogenesis and tumor cell proliferation. It is also a co-receptor for HIV entry into T-cells.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
a derivative of AMD3100; a CXCR4 blocke
Properties
IUPAC Name |
N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLHHLRVNDMIAR-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971247 | |
| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558447-26-0 | |
| Record name | Mavorixafor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0558447260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMD-070 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05501 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAVORIXAFOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G9LGB5O2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mavorixafor: A Targeted CXCR4 Antagonist for the Treatment of WHIM Syndrome
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome is a rare, autosomal-dominant primary immunodeficiency characterized by chronic neutropenia and lymphopenia.[1][2] It is predominantly caused by gain-of-function mutations in the C-terminus of the C-X-C chemokine receptor type 4 (CXCR4) gene.[1][3] These mutations lead to hyperactive CXCR4/CXCL12 signaling, which results in the retention of mature neutrophils and lymphocytes in the bone marrow, a condition known as myelokathexis.[3][4] Mavorixafor (Xolremdi™) is an oral, selective, small-molecule antagonist of the CXCR4 receptor.[5][6] It is the first therapy specifically approved for treating WHIM syndrome in patients aged 12 and older.[3][7][8] By blocking the interaction between CXCR4 and its ligand, CXCL12, this compound disrupts the aberrant signaling, leading to the mobilization of neutrophils and lymphocytes into the peripheral circulation.[3][5] Pivotal Phase 3 clinical trial data has demonstrated that this compound significantly increases the time that neutrophil and lymphocyte counts remain above clinically meaningful thresholds, leading to a substantial reduction in the rate, severity, and duration of infections.[1][2][9] This document provides a comprehensive technical overview of the pathophysiology of WHIM syndrome, the mechanism of action of this compound, its clinical efficacy and safety, and detailed experimental protocols from key clinical trials.
The Pathophysiology of WHIM Syndrome and the CXCR4/CXCL12 Axis
The CXCR4 receptor and its sole endogenous ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), form a critical signaling axis that regulates a variety of physiological processes, including immune cell trafficking and hematopoiesis.[3][5] In a healthy state, the binding of CXCL12 to CXCR4 guides neutrophils and lymphocytes to the bone marrow. Upon activation, the CXCR4 receptor is internalized, which terminates the signal and allows for the timely release of these immune cells into the bloodstream to fight infections.[4]
In WHIM syndrome, autosomal-dominant gain-of-function mutations in the CXCR4 gene, typically causing a truncation of the receptor's C-terminal tail, impair this internalization process.[1][10][11] This leads to prolonged, hyperactive signaling in response to CXCL12, causing mature neutrophils and B-lymphocytes to be pathologically retained within the bone marrow and lymphoid tissues, respectively.[3][4] The resulting severe chronic neutropenia and lymphopenia leave patients highly susceptible to recurrent bacterial and viral infections, particularly from human papillomavirus (HPV), which manifests as extensive and refractory warts.[1][4]
References
- 1. ashpublications.org [ashpublications.org]
- 2. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound approved for treating WHIM syndrome | Immune Deficiency Foundation [primaryimmune.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound: a CXCR4 antagonist for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. researchgate.net [researchgate.net]
Mavorixafor: A Technical Guide to its Role in Modulating CXCL12/SDF-1 Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mavorixafor (Xolremdi), a first-in-class, orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4), represents a significant advancement in the targeted therapy of diseases driven by aberrant CXCL12/SDF-1 signaling. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on the CXCL12/CXCR4 signaling pathway, and the experimental methodologies used to characterize its activity. Quantitative data from in vitro and clinical studies are presented to offer a comprehensive understanding of its potency and clinical efficacy, particularly in the context of WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, a rare primary immunodeficiency.
Introduction: The CXCL12/CXCR4 Signaling Axis
The CXCL12/SDF-1 signaling pathway plays a pivotal role in a multitude of physiological processes, including hematopoiesis, immune cell trafficking, and embryonic development.[1][2] The ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), is a chemokine that binds exclusively to the G protein-coupled receptor (GPCR), CXCR4.[2] This interaction triggers a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival.
Gain-of-function mutations in the CXCR4 gene can lead to a hyperactive signaling pathway, as seen in WHIM syndrome.[3][4] This overactivation results in the retention of mature neutrophils and other white blood cells in the bone marrow, leading to severe chronic neutropenia and lymphopenia, and consequently, a heightened susceptibility to infections.[2][4] The CXCL12/CXCR4 axis is also implicated in the pathology of various cancers, where it promotes tumor growth, metastasis, and an immunosuppressive tumor microenvironment.[2][5]
This compound: Mechanism of Action
This compound is a selective, allosteric antagonist of the CXCR4 receptor.[3][6] By binding to CXCR4, this compound blocks the interaction between the receptor and its ligand, CXCL12.[2] This blockade effectively inhibits the downstream signaling pathways that are normally activated upon receptor stimulation.[2] The therapeutic effect of this compound in WHIM syndrome stems from its ability to disrupt the overactive signaling, thereby enabling the mobilization of neutrophils and lymphocytes from the bone marrow into the peripheral circulation, which helps to restore immune function.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the in vitro and clinical efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Notes |
| IC50 (CXCL12 Binding Inhibition) | 4.9 nM | K562 cells expressing wild-type CXCR4 | [7] |
| 3.9 nM | K562 cells expressing CXCR4-D84H mutant | [7] | |
| 4.5 nM | K562 cells expressing CXCR4-R334X mutant | [7] | |
| Not specified | K562 cells expressing CXCR4-E343K mutant | [7] | |
| IC50 (Calcium Mobilization Inhibition) | 6.3 nM | K562 cells expressing wild-type CXCR4 | [7] |
| 3.6 nM | K562 cells expressing CXCR4-D84H mutant | [7] | |
| 15 nM | K562 cells expressing CXCR4-R334X mutant | [7] | |
| Not specified | K562 cells expressing CXCR4-E343K mutant | [7] |
Table 2: Clinical Efficacy of this compound in WHIM Syndrome (Phase 3 Trial)
| Clinical Endpoint | This compound (n=14) | Placebo (n=17) | p-value |
| Time Above Threshold for Absolute Neutrophil Count (TATANC) ≥0.5 x 10⁹/L (hours) | 15.0 | 2.8 | <0.001 |
| Time Above Threshold for Absolute Lymphocyte Count (TATALC) ≥1.0 x 10⁹/L (hours) | 15.8 | 4.6 | <0.001 |
| Annualized Infection Rate (LS Mean) | 1.7 | 4.2 | 0.007 (nominal) |
| Total Infection Score (LS Mean) | 7.4 | 12.3 | Not specified |
Data from the 52-week, randomized, double-blind, placebo-controlled 4WHIM Phase 3 trial.[8][9]
Signaling Pathways and this compound's Intervention
The binding of CXCL12 to CXCR4 initiates a series of intracellular signaling cascades. This compound's antagonistic action effectively curtails these downstream events.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound's activity.
CXCR4 Binding Assay (Competition Assay)
This assay quantifies the ability of this compound to compete with the natural ligand, CXCL12, for binding to the CXCR4 receptor.
Protocol:
-
Ligand Preparation: A radiolabeled or fluorescently labeled CXCL12 is prepared at a fixed concentration.
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Competition: Cells are incubated with the labeled CXCL12 and varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Detection: The amount of labeled CXCL12 bound to the cells is measured using a suitable detection method (e.g., scintillation counting for radiolabeled ligands or flow cytometry for fluorescently labeled ligands).
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Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value is determined using non-linear regression analysis.
Calcium Flux Assay
This functional assay measures the inhibition of CXCL12-induced intracellular calcium mobilization by this compound.
Protocol:
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubation: Cells are incubated to allow for de-esterification of the dye.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: CXCL12 is added to stimulate calcium release.
-
Fluorescence Measurement: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader or flow cytometer.
-
Data Analysis: The inhibition of the calcium response is calculated, and the IC50 value for this compound is determined.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a CXCL12 gradient.
Protocol:
-
Cell Culture: T-lymphocytes or other CXCR4-expressing cells are cultured and then serum-starved.[10][11]
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Cell Treatment: Cells are pre-incubated with different concentrations of this compound.
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Cell Seeding: The treated cells are added to the upper chamber of the Transwell plate.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of migration inhibition by this compound is calculated, and the IC50 value is determined.
Western Blot for Downstream Signaling (pERK/pAKT)
This technique is used to measure the inhibition of CXCL12-induced phosphorylation of downstream signaling proteins like ERK and AKT by this compound.
Protocol:
-
Cell Culture and Starvation: CXCR4-expressing cells are cultured to a suitable confluency and then serum-starved to reduce basal signaling.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for a specified time.
-
CXCL12 Stimulation: Cells are stimulated with CXCL12 for a short period (e.g., 5-15 minutes) to induce phosphorylation of ERK and AKT.[12][13]
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
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SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated AKT (pAKT). The membrane is subsequently incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the pERK and pAKT bands is quantified and normalized to total ERK/AKT or a loading control (e.g., β-actin). The inhibitory effect of this compound is then determined.[13]
Conclusion
This compound is a potent and selective antagonist of the CXCR4 receptor, effectively inhibiting the CXCL12/SDF-1 signaling pathway. Its mechanism of action, supported by robust in vitro and clinical data, demonstrates its therapeutic potential in diseases characterized by CXCR4 overactivation, most notably WHIM syndrome. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other CXCR4-targeting compounds. As research in this area progresses, a deeper understanding of the nuances of CXCL12/CXCR4 signaling will undoubtedly pave the way for novel therapeutic strategies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. x4pharma.com [x4pharma.com]
- 8. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemokine CXCL12 Uses CXCR4 and a Signaling Core Formed by Bifunctional Akt, Extracellular Signal-regulated Kinase (ERK)1/2, and Mammalian Target of Rapamycin Complex 1 (mTORC1) Proteins to Control Chemotaxis and Survival Simultaneously in Mature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Preclinical and In Vitro Evaluation of Mavorixafor (Xolremdi), a CXCR4 Antagonist
Executive Summary: Mavorixafor (also known as X4P-001) is an orally bioavailable, selective, small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is a critical pathway in immune cell trafficking, hematopoiesis, and embryogenesis, and its dysregulation is implicated in various diseases, including the rare primary immunodeficiency WHIM syndrome (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis), as well as in cancer progression and metastasis.[1][2] this compound works by blocking the interaction between CXCR4 and its sole ligand, CXCL12, thereby inhibiting downstream signaling and promoting the mobilization of leukocytes from the bone marrow. This guide provides an in-depth summary of the preclinical and in vitro data that form the scientific foundation for this compound's clinical development, detailing its mechanism of action, efficacy in various models, and the experimental protocols used for its evaluation.
The CXCR4/CXCL12 Signaling Axis
The CXCR4 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the trafficking and homing of various cell types, including hematopoietic stem cells and leukocytes.[1][2] Its natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1), is expressed in several tissues, including the bone marrow. The interaction between CXCL12 and CXCR4 is crucial for retaining immune cells in the bone marrow niche.[3]
In WHIM syndrome, autosomal dominant gain-of-function mutations in the CXCR4 gene lead to receptor hyper-activation in response to CXCL12.[3] This results in the pathological retention of mature neutrophils and lymphocytes in the bone marrow, leading to severe chronic neutropenia and lymphopenia in the peripheral blood and a heightened susceptibility to infections.[2][3] In oncology, the CXCR4/CXCL12 axis is often exploited by cancer cells to promote proliferation, invasion, metastasis, and to create an immunosuppressive tumor microenvironment.[1][4][5]
Mechanism of Action of this compound
This compound functions as a non-competitive, allosteric antagonist of the CXCR4 receptor.[6] By binding to CXCR4, it prevents the conformational changes necessary for receptor activation by CXCL12, effectively blocking the signaling cascade. This leads to the mobilization of neutrophils and lymphocytes from the bone marrow into the peripheral circulation, addressing the primary defect in WHIM syndrome.[3][7]
The binding of CXCL12 to CXCR4 normally activates several downstream pathways, including G-protein signaling, intracellular calcium mobilization, and the activation of the Protein Kinase B (AKT) and Extracellular Signal-Regulated Kinase (ERK) pathways.[3][8] Preclinical studies confirm that this compound inhibits these key downstream signaling events.[8][9]
In Vitro Efficacy and Models
A variety of in vitro cell-based assays were utilized to characterize the potency and mechanism of this compound. These studies demonstrated its effectiveness in inhibiting CXCR4 signaling in cells expressing both wild-type and pathogenic WHIM-mutant CXCR4 variants.[3][8]
Key Findings from In Vitro Studies:
-
Ligand Binding Inhibition: this compound potently blocks the binding of CXCL12 to the CXCR4 receptor.
-
Calcium Mobilization: It effectively inhibits CXCL12-induced intracellular calcium mobilization, a key step in G-protein-mediated signal transduction.[8][10]
-
Downstream Signaling: this compound prevents the hyperactivation of ERK and AKT pathways that is characteristic of cells with WHIM-mutant CXCR4.[8][11]
-
Chemotaxis: The drug effectively inhibits the enhanced chemotaxis (cell migration) towards a CXCL12 gradient, which is a functional hallmark of gain-of-function CXCR4 mutations.[9][10]
| Assay Type | Key Parameter | Result | Cell Models Used | Reference |
| Ligand Binding Assay | IC₅₀ | 12.5 nM (4.4 ng/mL) | N/A | [6][7] |
| Calcium Mobilization | IC₅₀ | 13 nM | Jurkat T-cells, K562 cells | [10][12] |
| Downstream Signaling | Inhibition | Inhibited CXCL12-dependent ERK/AKT activation | Cells with WT and WHIM-variant CXCR4 | [8][11] |
| Chemotaxis Assay | Inhibition | Enhanced chemotaxis inhibited in WHIM models | Primary T-lymphocytes, transfected cells | [9][10] |
Key Experimental Protocols
Standardized in vitro methodologies were employed to quantify the biological activity of this compound.
Calcium Mobilization Assay Protocol
This assay measures the change in intracellular calcium concentration following GPCR activation.
-
Cell Preparation: Culture cells expressing CXCR4 (e.g., Jurkat T-cells) to an appropriate density.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer, allowing the dye to enter the cells.
-
Treatment: Aliquot the dye-loaded cells into a microplate. Add varying concentrations of this compound or a vehicle control and incubate.
-
Stimulation & Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Inject the CXCR4 ligand, CXCL12, into the wells to stimulate the receptor.
-
Data Acquisition: Measure the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
Analysis: Calculate the inhibition of the calcium flux by this compound relative to the control to determine potency (IC₅₀).
Chemotaxis (Transwell) Assay Protocol
This assay quantifies the directed migration of cells in response to a chemoattractant.
-
Cell Preparation: Harvest and resuspend CXCR4-expressing cells in a serum-free assay medium.
-
Treatment: Incubate the cell suspension with various concentrations of this compound or a vehicle control.
-
Assay Setup: Place Transwell inserts (with a porous membrane) into the wells of a companion plate. Add medium containing the chemoattractant CXCL12 to the lower chamber. Add the pre-treated cells to the upper chamber (the Transwell insert).
-
Incubation: Incubate the plate for several hours (e.g., 2-4 hours) at 37°C to allow cells to migrate through the membrane towards the CXCL12 gradient.
-
Quantification: Discard the non-migrated cells from the upper chamber. Quantify the cells that have migrated to the lower chamber using a cell viability reagent (e.g., Calcein AM) and a fluorescence plate reader, or by direct cell counting via flow cytometry.
-
Analysis: Determine the percentage of migration relative to controls and calculate the inhibitory concentration (IC₅₀) of this compound.
Preclinical In Vivo Studies
Animal models were essential for evaluating the pharmacokinetics (PK), safety, and in vivo efficacy of this compound.
Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion (ADME) of this compound were characterized in multiple species. The compound demonstrated good oral bioavailability, particularly in dogs.
| Species | Parameter | Value | Reference |
| Dog | Half-life (t₁/₂) | 9.9 hours | [7] |
| Oral Bioavailability (F) | 80% | [7] | |
| Clearance (CL) | 1.3 mL/min/kg | [7] | |
| Rat | Half-life (t₁/₂) | 3.5 hours | [7] |
| Oral Bioavailability (F) | 22% | [7] | |
| Clearance (CL) | 3.7 mL/min/kg | [7] |
Efficacy in Cancer Models
Given the role of CXCR4 in metastasis, this compound has been evaluated in preclinical cancer models. In murine solid tumor models, CXCR4 antagonists have been shown to reduce lung metastasis and decrease tumor angiogenesis.[4] This supports the rationale for investigating this compound in oncology, where it may disrupt tumor cell dissemination and favorably modulate the tumor microenvironment by increasing the infiltration of cytotoxic T-cells.[4][5]
Conclusion
The comprehensive preclinical and in vitro data for this compound provide a robust foundation for its therapeutic rationale. These studies demonstrate that this compound is a potent and selective antagonist of the CXCR4 receptor. It effectively reverses the molecular dysregulation caused by WHIM-associated CXCR4 mutations by inhibiting downstream signaling and cell migration. Furthermore, pharmacokinetic studies in animal models confirmed its suitability for oral administration. Collectively, these nonclinical findings indicate that this compound effectively mobilizes leukocytes from the bone marrow at clinically relevant concentrations, supporting its successful development for the treatment of WHIM syndrome and its ongoing investigation in other indications.[13]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Pharmacological profile and properties of Mavorixafor
Mavorixafor: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
This compound, marketed under the brand name Xolremdi®, is a first-in-class, orally bioavailable, small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] It represents a significant therapeutic advancement as the first treatment specifically approved by the U.S. Food and Drug Administration (FDA) in April 2024 for WHIM syndrome (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) in patients 12 years of age and older.[1][3][4] Developed by X4 Pharmaceuticals, this compound directly targets the underlying pathophysiology of this rare primary immunodeficiency, offering a novel approach to disease management.[1][2] This document provides a detailed technical overview of the pharmacological profile, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy of this compound.
Mechanism of Action
1.1. The CXCR4/CXCL12 Signaling Axis in Normal Physiology and WHIM Syndrome
The CXCR4 receptor, a G protein-coupled receptor (GPCR), and its sole ligand, CXCL12 (also known as Stromal-Derived Factor-1α or SDF-1α), are critical for regulating immune cell trafficking, hematopoiesis, and cellular homeostasis.[5][6] This axis governs the migration and homing of leukocytes, including neutrophils and lymphocytes, to and from the bone marrow.[7][8]
WHIM syndrome is a rare, autosomal-dominant primary immunodeficiency predominantly caused by gain-of-function mutations in the C-terminus of the CXCR4 gene.[9][10] These mutations lead to a truncated receptor, impairing its normal internalization and desensitization process.[9] The result is a hyper-activated receptor with increased responsiveness to CXCL12, leading to the retention of mature neutrophils and lymphocytes within the bone marrow—a condition known as myelokathexis.[5][9] This sequestration of white blood cells results in chronic panleukopenia, particularly severe neutropenia and lymphopenia, rendering patients highly susceptible to recurrent infections and warts.[5][9]
1.2. This compound's Antagonism of CXCR4
This compound is a selective, allosteric antagonist of the CXCR4 receptor.[11][12] It functions by binding to CXCR4 and blocking the interaction with its ligand, CXCL12.[5][6] This blockade inhibits the downstream signaling pathways that are hyper-activated in WHIM syndrome, including G-protein signaling, calcium mobilization, and ERK/AKT activation.[5][13] By preventing CXCL12-induced signaling in both wild-type and mutated CXCR4 variants, this compound disrupts the retention signal, promoting the mobilization and trafficking of mature neutrophils and lymphocytes from the bone marrow into the peripheral circulation.[5][14] This action directly addresses the fundamental cause of the cytopenias observed in WHIM syndrome.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a CXCR4 antagonist for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound approved for treating WHIM syndrome | Immune Deficiency Foundation [primaryimmune.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. medcentral.com [medcentral.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. ashpublications.org [ashpublications.org]
- 10. ashpublications.org [ashpublications.org]
- 11. tandfonline.com [tandfonline.com]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Monograph for Professionals - Drugs.com [drugs.com]
Mavorixafor's Impact on Neutrophil Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavorixafor is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key regulator of immune cell trafficking.[1][2][3] By blocking the interaction between CXCR4 and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), this compound disrupts the signaling pathway that retains neutrophils in the bone marrow.[1][2] This guide provides an in-depth technical overview of this compound's mechanism of action, its quantifiable effects on neutrophil mobilization, and detailed experimental protocols relevant to its study.
Mechanism of Action: The CXCR4/CXCL12 Axis
The CXCR4/CXCL12 signaling axis plays a pivotal role in retaining mature neutrophils within the bone marrow.[2][4] In certain conditions, such as WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, gain-of-function mutations in the CXCR4 gene lead to over-activation of this pathway, resulting in severe chronic neutropenia due to the retention of neutrophils.[2][3]
This compound acts as a selective antagonist of CXCR4, effectively blocking the binding of CXCL12.[1][2] This inhibition of the CXCR4/CXCL12 signaling cascade leads to the mobilization of neutrophils from the bone marrow into the peripheral circulation, thereby increasing the absolute neutrophil count (ANC) in the blood.[1][2][3]
Signaling Pathway
The binding of CXCL12 to CXCR4, a G protein-coupled receptor (GPCR), activates several downstream signaling pathways, including G-protein signaling, calcium mobilization, and the activation of ERK/AKT pathways.[3][5] this compound's antagonism of CXCR4 prevents the initiation of this cascade.
References
- 1. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. Development of a rapid clinical flow cytometric assay of neutrophil cell-surface biomarkers - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 5. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
Mavorixafor's impact on lymphocyte trafficking and function
An In-depth Technical Guide on Mavorixafor's Impact on Lymphocyte Trafficking and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an orally bioavailable small molecule, is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This document provides a comprehensive technical overview of this compound's mechanism of action and its profound effects on lymphocyte trafficking and function, with a particular focus on its therapeutic application in WHIM (Warts, Hypogammoglobulinemia, Infections, and Myelokathexis) syndrome. WHIM syndrome is a rare primary immunodeficiency characterized by gain-of-function mutations in the CXCR4 gene, leading to aberrant lymphocyte and neutrophil retention in the bone marrow. This compound addresses the underlying pathophysiology by blocking the interaction between CXCR4 and its ligand, CXCL12, thereby restoring normal lymphocyte trafficking and improving immune surveillance. This guide synthesizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the associated molecular pathways and experimental workflows.
Introduction to this compound and the CXCR4/CXCL12 Axis
The CXCR4/CXCL12 signaling axis is a critical regulator of immune cell trafficking, hematopoiesis, and immune surveillance.[1] CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its sole ligand CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), initiates a cascade of intracellular signaling events.[1][2] This signaling is crucial for the homing and retention of various immune cells, including lymphocytes, within the bone marrow.[1][3]
In WHIM syndrome, autosomal dominant gain-of-function mutations in the C-terminus of the CXCR4 gene lead to impaired receptor desensitization and internalization.[2][4][5] This results in a hyperactive signaling response to CXCL12, causing excessive retention of mature neutrophils and lymphocytes in the bone marrow, a condition known as myelokathexis.[2][4] The consequent peripheral lymphopenia and neutropenia render patients highly susceptible to recurrent infections and warts.[4]
This compound (formerly X4P-001) is a first-in-class oral CXCR4 antagonist designed to counteract the effects of CXCR4 gain-of-function.[1][6] By competitively binding to CXCR4, this compound blocks CXCL12-mediated signaling, thereby promoting the mobilization of lymphocytes and other leukocytes from the bone marrow into the peripheral circulation.[2][3] This mechanism of action directly addresses the root cause of cytopenias in WHIM syndrome.
Mechanism of Action: Modulation of the CXCR4 Signaling Pathway
This compound functions as a selective, allosteric inhibitor of CXCR4.[7][8] Its binding to the receptor prevents the conformational changes necessary for CXCL12-induced activation and subsequent downstream signaling.
The CXCR4 Signaling Cascade
The binding of CXCL12 to CXCR4 triggers the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits.[2][9] These subunits, in turn, activate multiple downstream effector pathways:
-
Gαi-mediated signaling: Inhibition of adenylyl cyclase and activation of the Ras/ERK1/2 pathway.[10][11]
-
Gβγ-mediated signaling: Activation of phospholipase C-β (PLC-β), leading to intracellular calcium mobilization, and activation of the phosphoinositide 3-kinase (PI3K)/AKT pathway.[9][10]
These signaling cascades culminate in various cellular responses, including chemotaxis, cell survival, and proliferation.[10][12] In T-cells, CXCR4 signaling can also involve physical association with the T-cell receptor (TCR) and utilization of ZAP-70 for signal transduction.[13]
In WHIM syndrome, the gain-of-function mutations in CXCR4 lead to prolonged and enhanced activation of these pathways, resulting in the hyper-retention of lymphocytes in the bone marrow.[5][14]
This compound's Intervention
This compound's antagonism of CXCR4 effectively blocks these downstream signaling events. In vitro studies on T lymphocytes from WHIM syndrome patients have demonstrated that pretreatment with this compound inhibits CXCL12-induced hyperactive signaling, including enhanced calcium flux, increased ERK phosphorylation, and prolonged AKT phosphorylation.[5][14]
This compound's Inhibition of the CXCR4 Signaling Pathway.
Impact on Lymphocyte Trafficking and Function: Quantitative Data
Clinical trials have demonstrated this compound's ability to significantly increase peripheral lymphocyte counts and reduce infection rates in patients with WHIM syndrome.
Phase 3 Clinical Trial Data
A pivotal Phase 3, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with WHIM syndrome aged 12 years and older.[15][16]
| Metric | This compound (n=14) | Placebo (n=17) | P-value |
| Time Above Threshold for Absolute Lymphocyte Count (TATALC; ≥1.0 x 109/L) over 24 hours (LS Mean) | 15.8 hours | 4.6 hours | <0.001 |
| Annualized Infection Rate (LS Mean) | 1.7 | 4.2 | 0.007 |
| Total Infection Score (LS Mean) | 7.4 | 12.3 | - |
Table 1: Key Efficacy Endpoints from the Phase 3 Trial of this compound in WHIM Syndrome.[15][17]
Phase 2 Clinical Trial Data
An open-label Phase 2 study assessed the safety and preliminary efficacy of this compound in adult patients with WHIM syndrome.[18][19]
| Dose of this compound | Median Time Above Threshold for ALC (>1,000 cells/μL) |
| ≥300 mg per day | 16.9 hours |
Table 2: Lymphocyte Response from the Phase 2 Trial of this compound.[20]
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the effects of this compound on lymphocyte function.
In Vitro T-Lymphocyte Migration (Chemotaxis) Assay
This assay is used to assess the ability of this compound to inhibit the enhanced migration of lymphocytes towards a CXCL12 gradient.[5][14]
Objective: To quantify the chemotactic response of T lymphocytes to CXCL12 and the inhibitory effect of this compound.
Materials:
-
Primary T lymphocytes isolated from WHIM patients or a T-cell line (e.g., Jurkat)
-
Recombinant human CXCL12
-
This compound
-
Transwell migration chambers (e.g., 5 µm pore size)
-
Cell culture medium (e.g., RPMI-1640)
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Cell Preparation: Isolate and culture T lymphocytes. Prior to the assay, cells are serum-starved for 2-4 hours.
-
Pre-treatment: Incubate a subset of cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Assay Setup:
-
Add cell culture medium containing CXCL12 to the lower chamber of the Transwell plate. A negative control well should contain medium without CXCL12.
-
Add the pre-treated T lymphocytes to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for migration (e.g., 2-4 hours).
-
Quantification:
-
Carefully remove the upper insert.
-
Quantify the number of cells that have migrated to the lower chamber using a flow cytometer or by lysing the cells and measuring a fluorescent dye.
-
Workflow for an In Vitro T-Lymphocyte Migration Assay.
In Vivo Lymphocyte Trafficking Studies
In vivo imaging techniques are employed to visualize and quantify the mobilization and trafficking of lymphocytes from the bone marrow to the periphery.[21][22][23]
Objective: To assess the effect of this compound on the in vivo trafficking patterns of lymphocytes.
Materials:
-
Animal model (e.g., mouse model of WHIM syndrome)
-
Fluorescently labeled lymphocytes (e.g., with CFSE or other vital dyes)
-
This compound formulated for in vivo administration
-
Intravital microscopy setup (e.g., two-photon microscopy)
-
Flow cytometer for analyzing cells from peripheral blood and tissues
Procedure:
-
Cell Labeling and Adoptive Transfer:
-
Isolate lymphocytes from a donor animal.
-
Label the lymphocytes with a fluorescent dye.
-
Adoptively transfer the labeled lymphocytes into recipient animals.
-
-
Drug Administration: Administer this compound or a vehicle control to the recipient animals according to the study design (e.g., oral gavage).
-
In Vivo Imaging:
-
At specified time points after drug administration, anesthetize the animals.
-
Use intravital microscopy to image the movement of labeled lymphocytes in relevant tissues, such as the bone marrow and peripheral blood vessels.
-
-
Flow Cytometric Analysis:
-
Collect peripheral blood and tissues (e.g., spleen, lymph nodes) at the end of the experiment.
-
Prepare single-cell suspensions.
-
Use flow cytometry to quantify the number and proportion of labeled lymphocytes in different compartments.
-
Workflow for an In Vivo Lymphocyte Trafficking Study.
Conclusion
This compound represents a targeted therapeutic approach for WHIM syndrome, directly addressing the underlying molecular defect of CXCR4 hyperactivation. By antagonizing the CXCR4 receptor, this compound normalizes lymphocyte trafficking, leading to a significant increase in peripheral lymphocyte counts and a corresponding reduction in the clinical burden of infections. The quantitative data from clinical trials robustly support its efficacy in this patient population. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other CXCR4 modulators in both rare and common diseases where aberrant lymphocyte trafficking plays a pathogenic role. The continued study of this compound's impact on lymphocyte function will be crucial for understanding its full therapeutic potential and for the development of next-generation immunomodulatory therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound approved for treating WHIM syndrome | Immune Deficiency Foundation [primaryimmune.org]
- 5. This compound Inhibits Pathogenic Cxcr4 Signaling and Function in T Lymphocytes from Patients with WHIM Syndrome in vitro [scite.ai]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCR4: from B-cell development to B cell–mediated diseases | Life Science Alliance [life-science-alliance.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 13. CXCR4 physically associates with the T cell receptor to signal in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. ashpublications.org [ashpublications.org]
- 19. X4 Pharmaceuticals Announces Publication of this compound Phase 2 Clinical Data for Treatment of WHIM Syndrome in ‘Blood’ - the Official Journal of the American Society of Hematology | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]
- 20. This compound Mobilizes White Blood Cells in Patients With WHIM Syndrome [ashclinicalnews.org]
- 21. Bioluminescence imaging of lymphocyte trafficking in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Mavorixafor in Laboratory Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Mavorixafor (also known as X4P-001 or AMD11070) in various laboratory animal models. The information is intended to guide researchers in designing and executing preclinical studies involving this selective CXCR4 antagonist.
Mechanism of Action
This compound is an orally bioavailable small molecule that acts as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] The binding of this compound to CXCR4 blocks the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[1] This inhibition disrupts the downstream signaling pathways that are crucial for immune cell trafficking, homing of hematopoietic stem cells to the bone marrow, and the growth and metastasis of certain cancers.[1] In conditions like WHIM (Warts, Hypogammoglobulinemia, Infections, and Myelokathexis) syndrome, which is caused by gain-of-function mutations in the CXCR4 gene, this compound's antagonism of the overactive CXCR4 receptor allows for the mobilization of neutrophils from the bone marrow into the bloodstream, thereby improving immune function.
Signaling Pathway of this compound Action
Caption: this compound blocks CXCL12 binding to the CXCR4 receptor.
Quantitative Data Summary
The following tables summarize the available quantitative data on the dosage, administration, and pharmacokinetic parameters of this compound in different laboratory animal models.
Table 1: this compound Dosage and Administration in Murine Models
| Animal Model | Indication | This compound (Compound Name) | Dosage | Administration Route | Vehicle | Frequency | Duration | Observed Effects |
| Nude Mice | Oral Cancer Metastasis | This compound (AMD-070) | 2 mg/kg | Oral gavage | Not Specified | Daily | Not Specified | Significantly reduced the number of metastatic lung nodules.[2] |
| Mice | WHIM Syndrome Model | X4P-X4-185-P1 | 100 mg/kg | Oral gavage | 50 mM citrate buffer (pH 4.0) | Daily | 1 or 3 weeks | Not specified in the abstract.[3] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Half-life (t½) | Oral Bioavailability | Clearance Rate |
| Rat | 3.5 hours | 22% | 3.7 ml/min/kg |
| Dog | 9.9 hours | 80% | 1.3 ml/min/kg |
Data for Table 2 was sourced from a review article referencing preclinical studies.
Table 3: this compound Toxicology in Animal Models
| Animal Model | Study Duration | Administration Route | No Observed Adverse Effect Level (NOAEL) |
| Rat | 4 weeks | Oral (divided doses, BID) | 125 mg/kg/day |
| Beagle Dog | Not Specified | Oral (divided doses, BID) | Not Specified |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol is based on a study using a this compound-related compound in a WHIM syndrome mouse model.[3]
Materials:
-
This compound or related compound (e.g., X4P-X4-185-P1)
-
50 mM citrate buffer (pH 4.0)
-
Sterile water for injection
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the mice to be dosed and the target dosage (e.g., 100 mg/kg).
-
Prepare the 50 mM citrate buffer (pH 4.0) using sterile water.
-
Suspend the calculated amount of this compound in the citrate buffer to achieve the desired final concentration. Ensure the solution is well-mixed before each administration.
-
-
Animal Handling and Restraint:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The maximum recommended oral gavage volume for mice is 10 mL/kg.[4]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Oral Gavage Procedure:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle passes down the esophagus. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound solution.
-
Gently withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a few hours after dosing.
-
Experimental Workflow Diagram
Caption: A typical preclinical experimental workflow using this compound.
Disclaimer: These application notes and protocols are for informational purposes only and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. X4 Pharmaceuticals Reports Positive Data from Phase 2a Trial of this compound in Combination with Axitinib in Advanced Clear Cell Renal Cell Carcinoma Patients | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]
- 3. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
Mavorixafor: Application Notes and Protocols for Flow Cytometry Analysis of CXCR4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavorixafor (formerly X4P-001) is an orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). CXCR4, a G protein-coupled receptor (GPCR), and its sole endogenous ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), play a critical role in various physiological and pathological processes. The CXCR4/CXCL12 signaling axis is integral to immune cell trafficking, hematopoiesis, and the homing of hematopoietic stem cells to the bone marrow. Dysregulation of this pathway is implicated in a range of diseases, including cancer, HIV infection, and rare genetic disorders like WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome. This compound exerts its therapeutic effect by binding to CXCR4 and blocking its interaction with CXCL12, thereby inhibiting the downstream signaling pathways. This application note provides detailed protocols for the analysis of this compound-mediated CXCR4 inhibition using flow cytometry, a powerful technique for single-cell analysis of protein expression and function.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the CXCR4 receptor. By occupying the binding site of CXCL12 on CXCR4, this compound prevents the conformational changes required for receptor activation and subsequent intracellular signaling. In the context of WHIM syndrome, a rare immunodeficiency caused by gain-of-function mutations in the CXCR4 gene, the over-activation of the CXCR4/CXCL12 pathway leads to the retention of mature neutrophils and other white blood cells in the bone marrow. This compound's inhibition of CXCR4 signaling allows for the mobilization of these immune cells from the bone marrow into the peripheral circulation, thereby addressing the chronic neutropenia and lymphopenia characteristic of the disease. In oncology, the CXCR4/CXCL12 axis is often exploited by cancer cells to promote tumor growth, metastasis, and to create an immunosuppressive tumor microenvironment. By blocking this pathway, this compound has the potential to inhibit tumor cell migration and enhance the efficacy of immunotherapies.
CXCR4 Signaling Pathway
Upon binding of its ligand CXCL12, CXCR4 activates several downstream signaling cascades. As a G protein-coupled receptor, it primarily signals through Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC) activation. These events trigger downstream pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. CXCR4 can also signal independently of G proteins through the recruitment of β-arrestin, leading to receptor internalization and activation of other signaling pathways. Furthermore, a G protein-independent activation of the JAK/STAT pathway has also been described.
Caption: CXCR4 Signaling Pathway and Inhibition by this compound.
Data Presentation
The efficacy of this compound in clinical trials has been demonstrated by its impact on circulating immune cell counts and the reduction of infection rates in patients with WHIM syndrome. The following tables summarize key quantitative data from these studies.
Table 1: this compound Phase 3 Trial Results in WHIM Syndrome Patients
| Parameter | This compound (n=14) | Placebo (n=17) | P-value |
| Time Above Threshold for Absolute Neutrophil Count (TATANC) ≥0.5 x 10³/μL (hours) | 15.0 | 2.8 | <0.001 |
| Time Above Threshold for Absolute Lymphocyte Count (TATALC) ≥1.0 x 10³/μL (hours) | 15.8 | 4.6 | <0.001 |
| Annualized Infection Rate (LS Mean) | 1.7 | 4.2 | 0.007 |
| Total Infection Score (LS Mean) | 7.4 | 12.3 | - |
Data from a 52-week, randomized, double-blind, placebo-controlled Phase 3 trial in patients aged ≥12 years with WHIM syndrome.
Table 2: this compound Phase 2 Trial Outcomes in WHIM Syndrome Patients
| Parameter | Baseline (events/year) | On this compound (events/year) |
| Annualized Infection Rate | 4.63 | 2.27 |
Data from a Phase 2, open-label, dose-escalation and extension study in adult patients with genetically confirmed WHIM syndrome.
Experimental Protocols
Flow cytometry is a critical tool for quantifying the surface expression of CXCR4 on various cell populations and for assessing the inhibitory activity of this compound. Below are detailed protocols for these applications.
Experimental Workflow: Flow Cytometry Analysis of CXCR4 Inhibition
Caption: Workflow for Flow Cytometry Analysis of CXCR4 Inhibition.
Protocol 1: Quantification of CXCR4 Surface Expression on Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the direct immunofluorescent staining of CXCR4 on the surface of PBMCs to assess changes in expression levels, which may be modulated by this compound treatment.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Human TruStain FcX™ (Fc Receptor Blocking Solution)
-
Fluorochrome-conjugated anti-human CXCR4 antibody (e.g., clone 12G5)
-
Fluorochrome-conjugated isotype control antibody
-
Fluorochrome-conjugated antibodies for immune cell phenotyping (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD14, anti-CD56)
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
5 mL polystyrene round-bottom tubes
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Counting and Resuspension: Wash the isolated PBMCs twice with PBS. Perform a cell count and assess viability using a hemocytometer and trypan blue. Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10⁷ cells/mL.
-
Fc Receptor Blocking: Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into 5 mL polystyrene tubes. Add 5 µL of Human TruStain FcX™ to each tube and incubate for 10 minutes at room temperature to block non-specific antibody binding.
-
Cell Surface Staining: Add the pre-titrated optimal concentration of the fluorochrome-conjugated anti-CXCR4 antibody and other phenotypic markers to the appropriate tubes. Add the corresponding isotype control to a separate tube. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step.
-
Viability Staining (if using a non-fixable dye): Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer. Add the viability dye according to the manufacturer's instructions just prior to analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events) for robust statistical analysis of target cell populations.
-
Data Analysis: Gate on viable, single cells. Subsequently, identify specific immune cell subsets based on their phenotypic markers. Within each population of interest, quantify the percentage of CXCR4-positive cells and the median fluorescence intensity (MFI) of CXCR4 expression.
Protocol 2: this compound Inhibition of CXCL12 Binding (Competitive Binding Assay)
This protocol directly measures the ability of this compound to block the binding of CXCL12 to CXCR4 on target cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells or primary PBMCs)
-
This compound
-
Fluorescently-labeled CXCL12 (e.g., CXCL12-AF647)
-
Unlabeled CXCL12 (for competition control)
-
Flow Cytometry Staining Buffer
-
96-well V-bottom plate
-
Viability dye
Procedure:
-
Cell Preparation: Harvest CXCR4-expressing cells and wash them with Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 2 x 10⁶ cells/mL.
-
This compound Titration: Prepare a serial dilution of this compound in Flow Cytometry Staining Buffer in a 96-well plate. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose) and a positive control with a saturating concentration of unlabeled CXCL12.
-
Incubation with this compound: Add 50 µL of the cell suspension (1 x 10⁵ cells) to each well of the plate containing the this compound dilutions. Incubate for 30-60 minutes at 37°C or room temperature.
-
Competitive Binding: Add a fixed, pre-determined concentration of fluorescently-labeled CXCL12 to each well. The concentration of labeled CXCL12 should ideally be at or below its Kd for CXCR4 to ensure assay sensitivity. Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 200 µL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.
-
Resuspension and Viability Staining: Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer containing a viability dye.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on viable, single cells. Determine the MFI of the fluorescently-labeled CXCL12 signal for each concentration of this compound. Plot the MFI against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 3: CXCR4 Receptor Occupancy Assay
This protocol quantifies the percentage of CXCR4 receptors on the cell surface that are bound by this compound.
Materials:
-
Whole blood or PBMCs from subjects treated with this compound
-
Flow Cytometry Staining Buffer
-
Fluorochrome-conjugated anti-CXCR4 antibody that competes with this compound for binding (e.g., clone 12G5)
-
Fluorochrome-conjugated anti-CXCR4 antibody that binds to a non-competing epitope (for total CXCR4 measurement, if available)
-
Antibodies for immune cell phenotyping
-
RBC Lysis Buffer (for whole blood staining)
-
Viability dye
Procedure:
-
Sample Collection: Collect whole blood samples at various time points post-Mavorixafor administration.
-
Staining for Free Receptors: Aliquot 100 µL of whole blood or 1 x 10⁶ PBMCs into a tube. Add the competing anti-CXCR4 antibody (e.g., 12G5-PE) along with other phenotypic markers. Incubate for 30 minutes at 4°C in the dark.
-
RBC Lysis (for whole blood): If using whole blood, add 2 mL of 1X RBC Lysis Buffer and incubate for 10-15 minutes at room temperature in the dark. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the immune cell population of interest.
-
Measure the MFI of the competing anti-CXCR4 antibody staining at each time point.
-
The percentage of receptor occupancy (RO) can be calculated using the following formula: % RO = [1 - (MFI of post-dose sample / MFI of pre-dose sample)] x 100
-
This provides a direct measure of target engagement by this compound in vivo.
-
Conclusion
Flow cytometry is an indispensable tool for the preclinical and clinical development of CXCR4 inhibitors like this compound. The protocols outlined in this application note provide robust methods for quantifying CXCR4 expression, assessing the inhibitory activity of this compound, and measuring receptor occupancy. These assays are crucial for understanding the mechanism of action, determining pharmacodynamic effects, and establishing dose-response relationships, thereby supporting the continued development and clinical application of this compound and other CXCR4-targeted therapies.
Mavorixafor: A Potent Inhibitor of Cancer Cell Migration and Invasion
Application Note
Introduction
Mavorixafor (also known as X4P-001) is an orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] The CXCR4 receptor and its cognate ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), play a crucial role in cancer progression.[1][4] Many types of cancer cells overexpress CXCR4, and the CXCL12/CXCR4 signaling axis is implicated in tumor growth, angiogenesis, and metastasis.[2][3][4] By binding to CXCR4, this compound effectively blocks the interaction with CXCL12, thereby inhibiting downstream signaling pathways that promote cancer cell migration and invasion.[1] This makes this compound a promising therapeutic agent for preventing metastatic spread in various cancers.[1]
Mechanism of Action
This compound selectively binds to the CXCR4 receptor, preventing its activation by CXCL12.[1][2][3] This blockade disrupts the downstream signaling cascades that are critical for cell motility. The CXCL12/CXCR4 axis activates several key pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are central to cell migration, survival, and proliferation. By inhibiting these pathways, this compound leads to a decrease in the migratory and invasive potential of cancer cells.[1]
Applications in Cancer Research
This compound is a valuable tool for studying the role of the CXCL12/CXCR4 axis in cancer metastasis. It can be utilized in various in vitro assays to quantify its inhibitory effects on cancer cell migration and invasion. These assays are essential for preclinical drug development and for elucidating the molecular mechanisms underlying metastasis.
Quantitative Analysis of this compound's Effect on Cancer Cell Motility
Table 1: Inhibition of Cancer Cell Migration by a CXCR4 Antagonist (AMD3100) in a Transwell Assay
| Cell Line | Treatment | Concentration | % Inhibition of Migration | Reference |
| SW480 (Colorectal Cancer) | AMD3100 | 10 ng/mL | 5.24% | [5] |
| SW480 (Colorectal Cancer) | AMD3100 | 100 ng/mL | 47.27% | [5] |
| SW480 (Colorectal Cancer) | AMD3100 | 1000 ng/mL | 62.37% | [5] |
Table 2: Inhibition of Cancer Cell Invasion by a CXCR4 Antagonist (AMD3100) in a Transwell Invasion Assay
| Cell Line | Treatment | Concentration | % Inhibition of Invasion | Reference |
| SW480 (Colorectal Cancer) | AMD3100 | 100 ng/mL | 28.43% | [5] |
| SW480 (Colorectal Cancer) | AMD3100 | 1000 ng/mL | 77.23% | [5] |
Table 3: Effect of CXCL12 on 3D Spheroid Invasion of Glioblastoma Stem Cells
| Cell Line | Treatment | Number of Invading Cells (mean ± SEM) | Fold Increase in Invasion | Reference |
| NCH421k (Glioblastoma) | Control | ~80 ± 10 | - | [6] |
| NCH421k (Glioblastoma) | SDF-1 (CXCL12) | ~145 ± 15 | 1.8 | [6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on cancer cell migration and invasion are provided below.
Protocol 1: Scratch Wound Healing Assay
This assay is used to evaluate the effect of this compound on the collective migration of a sheet of cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a scratcher tool
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
Procedure:
-
Seed cancer cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Once the cells reach confluency, create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the PBS with serum-free medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM). A vehicle control (e.g., DMSO) should also be included.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using an inverted microscope.
-
Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial scratch area.
Protocol 2: Transwell Migration and Invasion Assay
This assay assesses the chemotactic migration and invasion of individual cells through a porous membrane.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract (for invasion assay)
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 100 ng/mL CXCL12)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Inverted microscope
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the transwell insert membrane with a thin layer of the Matrigel solution and allow it to solidify at 37°C. For migration assays, this step is omitted.
-
Harvest and resuspend cancer cells in serum-free medium.
-
Add the chemoattractant (CXCL12) to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the transwell insert, along with different concentrations of this compound or a vehicle control.
-
Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 12-48 hours, depending on the cell type).
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several random fields of view using an inverted microscope.
-
Calculate the average number of migrated/invaded cells per field for each condition.
Protocol 3: 3D Spheroid Invasion Assay
This assay provides a more physiologically relevant model to study cell invasion from a tumor-like structure into a surrounding matrix.
Materials:
-
Cancer cell line capable of forming spheroids
-
Ultra-low attachment round-bottom 96-well plates
-
Complete cell culture medium
-
Matrigel or collagen I
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Seed a specific number of cancer cells (e.g., 1,000-5,000 cells/well) into an ultra-low attachment 96-well plate to allow for the formation of a single spheroid in each well.
-
Incubate for 2-4 days until uniform spheroids are formed.
-
Carefully transfer the spheroids to a new plate and embed them in a gel matrix (e.g., Matrigel or collagen I) containing different concentrations of this compound or a vehicle control.
-
Allow the matrix to solidify.
-
Add complete medium to the top of the gel.
-
Capture images of the spheroids at time 0 and at regular intervals (e.g., every 24 hours) for several days.
-
Measure the area of invasion, which is the total area covered by the spheroid and the invading cells, using image analysis software.
-
Calculate the change in invasion area over time for each condition.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and the general workflows of the described experimental assays.
Caption: this compound blocks the CXCL12/CXCR4 signaling pathway.
Caption: Workflow for the scratch wound healing assay.
Caption: Workflow for the transwell migration and invasion assay.
Caption: Workflow for the 3D spheroid invasion assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. Facebook [cancer.gov]
- 4. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Mavorixafor in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and detailed protocols for studying Mavorixafor (also known as X4P-001), an orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4), in the context of oncology research.
Introduction to this compound in Oncology
This compound is a first-in-class, selective inhibitor of the CXCR4 receptor, which plays a pivotal role in the trafficking and homing of immune cells.[1][2] The interaction between CXCR4 and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), is implicated in tumor growth, proliferation, metastasis, and the evasion of the immune system.[1][3] By blocking this interaction, this compound can disrupt the tumor microenvironment, inhibit tumor cell migration and invasion, and potentially enhance the efficacy of immunotherapies.[1] Clinical studies have shown that this compound, both as a monotherapy and in combination with checkpoint inhibitors like pembrolizumab or tyrosine kinase inhibitors like axitinib, can increase the infiltration of CD8+ T cells into the tumor microenvironment and modulate immune cell profiles.[4][5][6][7]
Mechanism of Action: The CXCR4/CXCL12 Signaling Axis
The CXCR4/CXCL12 signaling axis is a critical pathway in cancer progression. Upon binding of CXCL12 to the G protein-coupled receptor CXCR4, a cascade of downstream signaling events is initiated. This includes the activation of pathways such as phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), which promote cell survival, proliferation, and migration.[7][8] this compound acts as a CXCR4 antagonist, effectively blocking the binding of CXCL12 and inhibiting these downstream signaling pathways.[1][3]
Figure 1: this compound's inhibition of the CXCR4/CXCL12 signaling pathway.
Experimental Design and Workflow
A typical experimental workflow to evaluate the efficacy of this compound in an oncology setting involves a combination of in vitro and in vivo studies.
Figure 2: Experimental workflow for this compound studies in oncology.
Key Experimental Protocols
In Vitro Assays
1. Cell Migration Assay (Transwell/Boyden Chamber)
This assay evaluates the effect of this compound on cancer cell migration towards a chemoattractant, typically CXCL12.
Protocol:
-
Culture cancer cells expressing CXCR4 to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Resuspend cells in serum-free media.
-
Add chemoattractant (e.g., recombinant human CXCL12) to the lower chamber of the Transwell plate.
-
Add cell suspension to the upper chamber of the Transwell insert (e.g., 8 µm pore size).
-
Add this compound at various concentrations to the upper chamber.
-
Incubate for 4-24 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.
2. Cell Invasion Assay (Matrigel-coated Transwell)
This assay is similar to the migration assay but assesses the ability of cancer cells to invade through a basement membrane matrix.
Protocol:
-
Coat the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Follow steps 1-10 of the Cell Migration Assay protocol. The Matrigel provides a barrier that cells must degrade and invade to migrate to the lower chamber.
In Vivo Studies
1. Xenograft Tumor Model
This model assesses the in vivo efficacy of this compound on tumor growth and metastasis.
Protocol:
-
Subcutaneously or orthotopically inject CXCR4-expressing cancer cells into immunocompromised mice (e.g., nude mice).
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound orally (e.g., via gavage) at a predetermined dose and schedule.
-
Administer vehicle control to the control group.
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Monitor body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunofluorescence).
-
For metastasis studies, examine relevant organs (e.g., lungs, liver) for metastatic nodules.
Tumor Microenvironment Analysis
1. Multiplex Immunofluorescence (mIF) Staining
This technique allows for the simultaneous detection of multiple protein markers within the tumor tissue, providing spatial information about the immune cell infiltrate.
Protocol:
-
Fix tumor tissue in formalin and embed in paraffin (FFPE).
-
Cut thin sections (e.g., 4-5 µm) and mount on slides.
-
Perform sequential cycles of antigen retrieval, primary antibody incubation, secondary antibody-HRP polymer incubation, and tyramide signal amplification with different fluorophores.
-
Between cycles, strip antibodies to prevent cross-reactivity.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Image the slides using a multispectral imaging system.
-
Analyze the images to quantify the number and spatial distribution of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, macrophages).
2. Gene Expression Profiling (NanoString)
NanoString technology allows for the targeted quantification of hundreds of genes simultaneously without the need for amplification, making it suitable for FFPE samples.
Protocol:
-
Extract RNA from FFPE tumor sections.
-
Hybridize the RNA with a gene-specific reporter and capture probe set (e.g., PanCancer Immune Profiling Panel).
-
Remove excess probes and immobilize the probe-target complexes on the nCounter cartridge.
-
Scan the cartridge to count the individual fluorescent barcodes for each target gene.
-
Normalize the data to housekeeping genes and perform differential expression analysis between treatment and control groups.
Data Presentation
Quantitative data from these experiments should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: In Vitro Cell Migration and Invasion
| Treatment | Concentration (µM) | Migrated Cells (Absorbance at 595 nm) | Invaded Cells (Absorbance at 595 nm) |
| Vehicle Control | - | 1.2 ± 0.1 | 0.8 ± 0.05 |
| This compound | 0.1 | 0.9 ± 0.08 | 0.6 ± 0.04 |
| This compound | 1 | 0.5 ± 0.05 | 0.3 ± 0.03 |
| This compound | 10 | 0.2 ± 0.03 | 0.1 ± 0.02 |
| Data are presented as mean ± SD. Statistical significance is denoted as *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 50 | 950 ± 180* | 36.7 |
| This compound | 100 | 600 ± 120** | 60.0 |
| Data are presented as mean ± SEM. Statistical significance is denoted as *p<0.05, **p<0.01 compared to vehicle control. |
Table 3: Tumor Microenvironment Modulation
| Treatment Group | CD8+ T cells / mm² | FoxP3+ T cells / mm² | IFNγ Gene Expression (Fold Change) |
| Vehicle Control | 50 ± 10 | 25 ± 5 | 1.0 |
| This compound | 150 ± 20 | 15 ± 3* | 3.5 ± 0.5 |
| Data are presented as mean ± SD. Statistical significance is denoted as *p<0.05, **p<0.01 compared to vehicle control. |
References
- 1. Protocol for Multiplexed Immunofluorescence Imaging and Analysis of the Tumor Microenvironment [protocols.io]
- 2. ultivue.com [ultivue.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
Application of Mavorixafor in HIV Entry Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavorixafor, also known as AMD11070 and X4P-001, is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] CXCR4 is a G protein-coupled receptor (GPCR) that, along with CD4, serves as a co-receptor for the entry of T-tropic (X4) strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][4] By binding to CXCR4, this compound allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the CXCR4 co-receptor, thereby blocking a critical step in the HIV-1 lifecycle.[5] This document provides detailed application notes and experimental protocols for the use of this compound in HIV entry inhibition studies.
Mechanism of Action
This compound functions as a non-competitive, allosteric antagonist of CXCR4.[5] It binds to a pocket on the CXCR4 receptor that is distinct from the binding site of the natural ligand, CXCL12 (stromal cell-derived factor-1α). This binding induces a conformational change in the receptor that prevents its interaction with the V3 loop of the HIV-1 gp120 envelope protein, a necessary step for viral fusion and entry into the host cell. This targeted mechanism of action makes this compound a valuable tool for studying the role of CXCR4 in HIV-1 infection and for the development of novel antiretroviral therapies.
Data Presentation: In Vitro Anti-HIV-1 Activity of this compound
The following table summarizes the quantitative data on the in vitro anti-HIV-1 activity of this compound from various studies. This data highlights its potency against CXCR4-tropic HIV-1 strains.
| Assay Type | HIV-1 Strain/Cell Line | Parameter | Value (nM) | Reference |
| SDF-1α Ligand Binding Inhibition | CCRF-CEM T cells | IC50 | 12.5 ± 1.3 | [5] |
| SDF-1α Mediated Calcium Flux | CCRF-CEM T cells | IC50 | 9.0 ± 2.0 | [5] |
| Eu-GTP Binding Assay | CCRF-CEM T cells | IC50 | 39.8 ± 2.5 | [5] |
| [³⁵S]-GTPγS Binding Assay | CCRF-CEM T cells | IC50 | 19.0 ± 4.1 | [5] |
| SDF-1α Stimulated Chemotaxis | CCRF-CEM T cells | IC50 | 19.0 ± 4.0 | [5] |
| HIV-1 Replication Inhibition | MT-4 cells (NL4.3 strain) | IC50 | 2 | [5] |
| HIV-1 Replication Inhibition | PBMCs (NL4.3 strain) | IC50 | 26 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-HIV activity of this compound are provided below.
HIV-1 Entry Assay using TZM-bl Reporter Cells
This assay measures the ability of this compound to inhibit HIV-1 entry into TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.
Materials:
-
This compound (stock solution in DMSO)
-
TZM-bl cells (from NIH AIDS Reagent Program)
-
CXCR4-tropic HIV-1 strain (e.g., NL4.3)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
DEAE-Dextran
-
Luciferase assay reagent (e.g., Britelite, Brite-Glo)
-
96-well flat-bottom culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%.
-
Virus Preparation: Thaw a pre-titered aliquot of CXCR4-tropic HIV-1. Dilute the virus stock in complete DMEM to a concentration that yields a luciferase activity of approximately 50,000-150,000 relative luminescence units (RLU) in the virus control wells.
-
Infection:
-
Remove the culture medium from the TZM-bl cells.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Add 50 µL of the diluted virus to each well (except for the cell control wells).
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
Add DEAE-Dextran to a final concentration of 15 µg/mL to all wells to enhance infectivity.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Measurement:
-
Remove 150 µL of the culture medium from each well.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate at room temperature for 2 minutes to allow for cell lysis.
-
Transfer 150 µL of the lysate to a 96-well black plate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average RLU of the cell control wells from all other wells.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 x [1 - (RLU of this compound-treated well / RLU of virus control well)]
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to block the intracellular calcium flux induced by the binding of CXCL12 to CXCR4.
Materials:
-
This compound (stock solution in DMSO)
-
CXCL12 (SDF-1α)
-
Cells expressing CXCR4 (e.g., CCRF-CEM, Jurkat)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities and automated injectors
Protocol:
-
Cell Preparation:
-
Harvest CXCR4-expressing cells and resuspend them in growth medium.
-
Plate the cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well and allow them to adhere overnight if necessary. For suspension cells, use poly-D-lysine coated plates.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-4 AM and Pluronic F-127 in HHBS.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HHBS.
-
Add the diluted this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader set to excite at ~490 nm and measure emission at ~525 nm.
-
Record a baseline fluorescence reading for a few seconds.
-
Use the plate reader's injector to add a pre-determined concentration of CXCL12 to stimulate calcium flux.
-
Continue to record the fluorescence intensity kinetically for at least 120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after CXCL12 addition.
-
Calculate the percentage of inhibition by comparing the ΔF in the presence of this compound to the ΔF in the absence of the inhibitor (CXCL12 only).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.
-
p24 Antigen Quantification ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.
Materials:
-
HIV-1 p24 Antigen Capture ELISA kit (commercially available)
-
Supernatants from HIV-1 infected cell cultures treated with this compound
-
Microplate reader capable of reading absorbance at 450 nm
Protocol:
-
Sample Collection: Collect supernatants from the HIV-1 entry assay (from Protocol 1) or a multi-round HIV-1 replication assay at a specific time point post-infection (e.g., day 3 or 4).
-
ELISA Procedure: Follow the manufacturer's instructions provided with the p24 ELISA kit. A general procedure is as follows:
-
Coat a 96-well plate with a capture anti-p24 antibody.
-
Add standards and diluted cell culture supernatants to the wells.
-
Incubate to allow p24 antigen to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add a detection anti-p24 antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate to allow the detection antibody to bind to the captured p24.
-
Wash the plate again.
-
Add the enzyme substrate (e.g., TMB).
-
Incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the p24 standards against their known concentrations.
-
Determine the concentration of p24 in the experimental samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the untreated virus control.
-
Determine the IC₅₀ value.
-
Cell Viability/Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity.
Materials:
-
This compound (stock solution in DMSO)
-
Target cells (e.g., TZM-bl, CCRF-CEM)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of reading absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at the same density used in the antiviral assays and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = 100 x (Absorbance of this compound-treated well / Absorbance of vehicle control well)
-
Determine the CC₅₀ (50% cytotoxic concentration) value by plotting the percentage of cell viability against the log of the this compound concentration.
-
The selectivity index (SI) can be calculated as CC₅₀ / IC₅₀. A higher SI value indicates a more promising therapeutic window.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in these application notes.
References
- 1. Scholars@Duke publication: Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. [scholars.duke.edu]
- 2. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Mavorixafor in Combination with Immunomodulatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mavorixafor
This compound (Xolremdi®) is an orally bioavailable, small-molecule, selective antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] The CXCR4 receptor and its sole endogenous ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1α), play a critical role in immune cell trafficking, hematopoiesis, and the homing of hematopoietic stem cells to the bone marrow.[2][3] In certain pathological conditions, such as the rare primary immunodeficiency WHIM (Warts, Hypogammoglobulinemia, Infections, and Myelokathexis) syndrome, gain-of-function mutations in the CXCR4 gene lead to over-activation of the signaling pathway.[4] This results in the retention of mature neutrophils and lymphocytes in the bone marrow, leading to neutropenia, lymphopenia, and increased susceptibility to infections.[3][4]
This compound works by blocking the binding of CXCL12 to CXCR4, thereby inhibiting the downstream signaling cascade and promoting the mobilization of neutrophils and lymphocytes from the bone marrow into the peripheral circulation.[1][4] Its mechanism of action provides a therapeutic rationale not only for WHIM syndrome but also for various cancers where the CXCR4/CXCL12 axis is implicated in tumor growth, metastasis, and the creation of an immunosuppressive tumor microenvironment (TME).[2][5] This has led to clinical investigations of this compound in combination with other immunomodulatory agents to enhance anti-tumor immunity.
Mechanism of Action: The CXCR4/CXCL12 Axis
The CXCR4 receptor is a G protein-coupled receptor (GPCR).[4] Upon binding of its ligand CXCL12, it triggers several downstream signaling pathways, including the activation of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK), as well as intracellular calcium mobilization.[4][6] This signaling is crucial for cell migration and adhesion. This compound acts as an antagonist, physically blocking the interaction between CXCL12 and CXCR4, thereby preventing receptor activation and subsequent downstream events.[2][3]
Application 1: Combination with Pembrolizumab in Melanoma
Rationale: The CXCR4/CXCL12 axis can contribute to an immunosuppressive tumor microenvironment (TME) by limiting the infiltration of effector T cells (e.g., CD8+ T cells) into the tumor.[5] By blocking CXCR4, this compound is hypothesized to enhance T-cell trafficking into the TME, thereby sensitizing the tumor to checkpoint inhibitors like pembrolizumab (an anti-PD-1 antibody), which rely on the presence of tumor-infiltrating lymphocytes to exert their anti-cancer effects.[5][7]
Summary of Clinical Trial Data
A Phase Ib study (NCT02823405) evaluated this compound as a monotherapy and in combination with pembrolizumab in 16 patients with melanoma.[5]
| Parameter | Baseline | After this compound Monotherapy (3 weeks) | After this compound + Pembrolizumab (6 weeks) | Reference |
| TME Immune Infiltration | ||||
| CD8+ T-cell Infiltration | Baseline Level | Increased | Further Increased | [5][7] |
| Granzyme B Signal | Baseline Level | Increased | - | [7] |
| Avg. Distance (CD8+ to Tumor Cell) | 95 µm | 43 µm | - | [5] |
| Gene Expression Signatures | ||||
| Tumor Inflammatory Signature (TIS) | Baseline Score | Increased | - | [7] |
| IFNγ Gene Signature | Baseline Score | Increased | - | [7] |
| Serum Cytokines | ||||
| CXCL9 | Baseline Level | Increased | Further Enhanced | [7] |
| CXCL10 | Baseline Level | Increased | Further Enhanced | [7] |
| Safety | ||||
| Related Adverse Events (≥15%) | N/A | Diarrhea, Fatigue, Maculopapular Rash, Dry Eye (All ≤ Grade 3) | [5][7] |
Experimental Protocols
Protocol 3.2.1: Phase Ib Clinical Trial Workflow
This protocol outlines the workflow for the biomarker-driven study of this compound in combination with pembrolizumab.[5]
Protocol 3.2.2: Multiplex Immunofluorescence (mIF) for TME Analysis
-
Tissue Preparation: Obtain formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections.
-
Deparaffinization and Rehydration: Dewax slides in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Staining:
-
Apply primary antibodies sequentially for markers of interest (e.g., CD8 for cytotoxic T cells, Melan-A/MART-1 for tumor cells).
-
Use a tyramide signal amplification (TSA) system with distinct fluorophores for each marker.
-
Perform stripping steps between each primary antibody application to remove the previous antibody set while leaving the fluorophore covalently bound.
-
-
Counterstaining: Stain nuclei with a DNA dye such as DAPI.
-
Imaging: Scan stained slides using a multispectral imaging system.
-
Image Analysis:
-
Perform spectral unmixing to separate the signals from each fluorophore.
-
Use image analysis software to perform cell segmentation and phenotyping based on marker expression.
-
Conduct spatial analysis to determine metrics such as the average distance between CD8+ cells and the nearest tumor cell.[5]
-
Application 2: Combination with Ibrutinib in Waldenström's Macroglobulinemia (WM)
Rationale: Approximately 30-40% of patients with Waldenström's Macroglobulinemia (WM), a rare B-cell lymphoma, harbor gain-of-function mutations in CXCR4 in addition to the near-universal MYD88 mutation.[8] These CXCR4 mutations are associated with resistance to BTK inhibitors like ibrutinib.[8] Combining this compound with ibrutinib aims to block the pro-survival signals from the CXCR4 pathway, potentially overcoming this resistance and improving patient responses.[9]
Summary of Clinical Trial Data
A Phase 1b dose-escalation trial (NCT04106407) evaluated the safety and efficacy of this compound in combination with ibrutinib in WM patients with both MYD88 and CXCR4 mutations.[8][10]
| Parameter | Pre-treatment Baseline (Median) | Post-treatment (6 months) (Median) | Reference |
| Efficacy Markers | |||
| Serum IgM (g/L) | 23.56 | 9.93 | [10] |
| Hemoglobin (Hgb) (g/L) | - | >20 g/L increase | [10] |
| Safety & Tolerability | |||
| This compound Dose Levels | N/A | 200 mg, 400 mg, 600 mg QD | [9][10] |
| Drug-Drug Interactions | N/A | No apparent interactions observed | [9] |
| Dose-Limiting Toxicity (DLT) | N/A | One DLT of Grade 3 hypertension reported | [9] |
| Most Common AEs | N/A | 79% of AEs were Grade 1 | [9] |
Experimental Protocols
Protocol 4.2.1: Phase Ib Dose-Escalation Trial Design
-
Patient Population: Enroll patients (approx. 12-18) with a confirmed diagnosis of WM and the presence of both MYD88 and CXCR4 mutations.[8]
-
Study Design: A multi-center, open-label, dose-escalation trial.
-
Treatment Regimen:
-
Patients receive a standard dose of ibrutinib.
-
This compound is administered once daily (QD) in escalating dose cohorts (e.g., starting at 200 mg, escalating to 400 mg, then 600 mg).[10]
-
-
Primary Objectives:
-
Assess the safety and tolerability of the combination.
-
Determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
-
-
Secondary Objectives:
-
Monitoring:
-
Monitor patients for adverse events (AEs) and dose-limiting toxicities (DLTs) according to CTCAE criteria.
-
Collect blood samples at specified time points for IgM, Hgb, and PK analysis.
-
Application 3: Combination with Axitinib in Clear Cell Renal Cell Carcinoma (ccRCC)
Rationale: The CXCR4/CXCL12 axis is implicated in tumor angiogenesis and metastasis in ccRCC. Axitinib is a tyrosine kinase inhibitor (TKI) that targets VEGFR, inhibiting angiogenesis. The combination of this compound and axitinib is intended to provide a dual blockade of pathways involved in tumor growth and spread.[11]
Summary of Clinical Trial Data
A Phase 1/2 trial evaluated this compound in combination with axitinib in 65 heavily pretreated patients with advanced ccRCC.[11]
| Patient Subgroup | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Historical mPFS (Axitinib alone) | Reference |
| Immediate Prior TKI Therapy (n=34) | 18% | 7.4 months | 4.8 months | [11] |
| Immediate Prior IO Therapy (n=18) | 61% | 11.6 months | - | [11] |
Experimental Protocols
Protocol 5.2.1: Phase 1/2 Combination Trial Design
-
Patient Population: Enroll patients with histologically confirmed advanced or metastatic ccRCC who have received at least one prior systemic therapy.[11]
-
Study Design: A multi-center, open-label, Phase 1/2 trial.
-
Treatment Regimen:
-
Patients receive a standard dose of axitinib.
-
Patients receive a specified dose of this compound (e.g., 400 mg QD).
-
-
Primary Endpoint: Assess the safety and tolerability of the combination.
-
Secondary Endpoints:
-
Objective Response Rate (ORR) according to RECIST criteria.
-
Progression-Free Survival (PFS).
-
-
Assessments:
-
Tumor assessments (e.g., via CT or MRI scans) are performed at baseline and at regular intervals (e.g., every 8-12 weeks) to evaluate response.
-
Safety monitoring is conducted throughout the trial.
-
-
Subgroup Analysis: Pre-specify and analyze outcomes based on immediate prior therapies (e.g., TKI or immuno-oncology [IO] agents) to identify patient populations most likely to benefit.[11]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X4 Pharmaceuticals Initiates Phase 1b Clinical Trial of this compound in Combination with Ibrutinib for the Treatment of Waldenström’s Macroglobulinemia (WM) - BioSpace [biospace.com]
- 9. ashpublications.org [ashpublications.org]
- 10. x4pharma.com [x4pharma.com]
- 11. X4 Pharmaceuticals Reports Positive Data from Phase 2a Trial of this compound in Combination with Axitinib in Advanced Clear Cell Renal Cell Carcinoma Patients | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]
Techniques for Measuring Mavorixafor Concentration in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mavorixafor (XOLREMDI™) is an oral, selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It functions by blocking the binding of the receptor's natural ligand, stromal cell-derived factor-1α (SDF-1α), also known as CXCL12. This inhibition disrupts the signaling pathway that plays a crucial role in the trafficking and homing of immune cells to the bone marrow. In conditions like WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, gain-of-function mutations in the CXCR4 gene lead to an overactive signaling pathway, causing immune cells to be retained in the bone marrow. By blocking this interaction, this compound promotes the mobilization of neutrophils, lymphocytes, and monocytes from the bone marrow into the peripheral circulation.
Accurate and precise measurement of this compound concentrations in biological matrices such as plasma, serum, and urine is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, with a primary focus on the validated and widely used technique of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
This compound's Mechanism of Action: CXCR4 Signaling Pathway
This compound exerts its therapeutic effect by disrupting the CXCL12/CXCR4 signaling axis. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.
Analytical Techniques for this compound Quantification
The primary and most robust method for the quantification of this compound in biological samples is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, specificity, and throughput, making it ideal for clinical and preclinical studies. A UV spectroscopy method has also been mentioned for determining this compound concentration and purity, although it is generally less sensitive and specific than LC-MS/MS for complex biological matrices.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Validated LC-MS/MS methods have been successfully used to determine the concentrations of this compound in human plasma and urine. These methods are compliant with regulatory standards, such as those set forth by the FDA.
Principle: LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of tandem mass spectrometry. The sample is first injected into an HPLC system where this compound is separated from other components in the biological matrix. The separated analyte then enters the mass spectrometer, where it is ionized, and specific precursor-to-product ion transitions are monitored for quantification.
Experimental Workflow:
Application Note & Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a representative method for the quantitative analysis of this compound in human plasma using protein precipitation for sample preparation followed by LC-MS/MS analysis. Note: This is a representative protocol and must be fully validated in the end-user's laboratory according to regulatory guidelines.
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled this compound (internal standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well plates
-
Centrifuge
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for removing the majority of proteins from plasma samples, which can interfere with LC-MS/MS analysis.
Protocol:
-
Thaw frozen human plasma samples on ice.
-
Prepare a working solution of the internal standard (IS) in acetonitrile.
-
In a 96-well plate, add 50 µL of each plasma sample, calibration standard, or quality control (QC) sample.
-
To each well, add 150 µL of the IS working solution in acetonitrile (a 3:1 ratio of precipitation solvent to sample).
-
Seal the plate and vortex for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions (Representative)
-
HPLC System: A validated UHPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
Start with 5% B.
-
Linearly increase to 95% B over 3 minutes.
-
Hold at 95% B for 1 minute.
-
Return to 5% B and re-equilibrate for 1 minute.
-
Mass Spectrometry Conditions (Representative)
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by direct infusion of this compound and its IS. A hypothetical example:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
This compound IS: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to achieve maximum signal intensity.
Data Presentation and Method Performance
A validated bioanalytical method for this compound should meet specific acceptance criteria for linearity, accuracy, precision, and stability as per regulatory guidelines. The following table summarizes typical performance characteristics.
| Parameter | Acceptance Criteria | Typical Performance |
| Calibration Curve | ||
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | To be determined based on expected concentrations | e.g., 1 - 1000 ng/mL |
| Accuracy & Precision | ||
| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5 | To be determined |
| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement | CV of IS-normalized matrix factor < 15% |
| Recovery | Consistent, precise, and reproducible | > 80% |
Stability
The stability of this compound in biological matrices under various storage and handling conditions is crucial for reliable quantification. Validated methods have established the stability of this compound in human plasma.
| Stability Type | Condition | Acceptance Criteria (% Bias) |
| Freeze-Thaw Stability | 3 cycles at -20°C and -80°C | Within ±15% |
| Short-Term (Bench-Top) Stability | Room temperature for a defined period (e.g., 24 hours) | Within ±15% |
| Long-Term Stability | -80°C for an extended period (e.g., 1 year) | Within ±15% |
| Post-Preparative Stability | In autosampler at a defined temperature (e.g., 4°C for 48 hours) | Within ±15% |
Conclusion
The quantification of this compound in biological samples is reliably achieved using validated LC-MS/MS methods. The protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to detailed and validated methodologies is paramount to ensure the generation of high-quality data for pharmacokinetic assessments and to support the clinical development of this compound. It is essential to perform a full method validation in the respective laboratory to ensure the reliability and reproducibility of the results.
Troubleshooting & Optimization
Mavorixafor solubility and stability in different lab solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Mavorixafor in common laboratory solvents. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Q2: How should I prepare stock solutions of this compound?
For biological assays, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO. This stock can then be further diluted into aqueous buffers or cell culture media for final experimental concentrations. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results.
Q3: What are the known stability characteristics of this compound?
The approved drug product of this compound has a shelf life of 24 months when stored at 2°C to 8°C (36° to 46°F)[1]. For this compound as a chemical entity, specific stability data in various laboratory solvents is not extensively published. As a general practice, it is advisable to store stock solutions in a non-protic solvent like DMSO at -20°C or -80°C and to prepare fresh aqueous dilutions for each experiment to minimize degradation. Protic solvents like methanol and ethanol can sometimes participate in degradation reactions[2].
Q4: What are the main degradation pathways for this compound?
Detailed chemical degradation pathways in various solvents are not publicly documented. However, in vivo, this compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6[3]. This suggests that oxidative metabolism is a key route of clearance in biological systems. When handling the compound in the lab, it is prudent to protect it from excessive light and strong oxidizing agents.
Troubleshooting Guides
Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous buffer | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The final concentration of the organic solvent from the stock solution is too high, causing the compound to crash out. | - Perform a solubility test to determine the maximum soluble concentration in your specific buffer. - Decrease the final concentration of this compound. - Reduce the percentage of the organic solvent in the final dilution by using a more concentrated stock solution. |
| Cloudiness of solution | Incomplete dissolution. Presence of insoluble impurities. | - Gently warm the solution and sonicate to aid dissolution. - Filter the solution through a 0.22 µm filter to remove any particulates. - Verify the purity of the this compound sample. |
Stability Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of activity over time in prepared solutions | Degradation of this compound in the solvent. Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh solutions before each experiment. - Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage. - If using aqueous solutions, prepare them fresh and use them within a short period. |
| Discoloration of the solution | Chemical degradation or oxidation. | - Protect the solution from light by using amber vials or covering the container with foil. - Purge the storage vial with an inert gas like nitrogen or argon to minimize oxidation. |
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method to determine the equilibrium solubility of this compound in a specific solvent.[4][5]
Materials:
-
This compound powder
-
Selected laboratory solvent (e.g., Phosphate Buffered Saline (PBS), DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound powder to a vial. The excess solid should be visible.
-
Add a known volume of the selected solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After reaching equilibrium, let the vial stand to allow the excess solid to settle.
-
Centrifuge the vial at a high speed to pellet the remaining solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method.
-
The calculated concentration represents the equilibrium solubility of this compound in that solvent at the tested temperature.
Protocol for Assessing Stability in Solution
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent over time.[6][7]
Materials:
-
This compound stock solution in the solvent of interest
-
Vials with screw caps
-
Storage chambers at different conditions (e.g., 4°C, room temperature, 40°C)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquot the solution into multiple vials.
-
Store the vials under different conditions (e.g., protected from light at 4°C, room temperature, and an elevated temperature like 40°C to accelerate degradation).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.
-
Analyze the concentration of this compound remaining in the solution using a validated analytical method.
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of this compound remaining.
-
The results will provide an indication of the stability of this compound under the tested conditions.
Visualizations
This compound Mechanism of Action
This compound is an antagonist of the CXCR4 receptor. It blocks the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4.[8][9][10] This inhibition disrupts the downstream signaling pathways that are aberrantly activated in diseases like WHIM syndrome.[8][9]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. The stability and degradation mechanism of sulforaphene in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. fda.gov [fda.gov]
- 7. qualityhub.com [qualityhub.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. What is this compound used for? [synapse.patsnap.com]
Mavorixafor Technical Support Center: Troubleshooting Off-Target Effects in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of Mavorixafor in cell line experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] By binding to CXCR4, this compound blocks the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[1] This inhibition prevents the activation of downstream signaling pathways that are involved in cell trafficking, hematopoiesis, and immune responses.[1] this compound has been shown to be a potent inhibitor of CXCR4 with an IC50 of 13 nM against CXCR4 125I-SDF binding.
Q2: Has the selectivity of this compound been characterized?
Yes, this compound has demonstrated high selectivity for CXCR4. In vitro data have shown that it has high selectivity against other chemokine (CXC and CC motifs) receptors.[3] Preclinical safety pharmacology studies submitted to the FDA included a screen against a panel of 173 targets, though the detailed results are not publicly available.[4]
Q3: What are the known on-target effects of this compound in a cellular context?
The primary on-target effect of this compound is the inhibition of CXCL12-induced signaling through CXCR4. This can be measured by assessing the downstream consequences of CXCR4 activation, such as:
-
Inhibition of calcium mobilization.
-
Reduction in the phosphorylation of ERK (extracellular signal-regulated kinase) and Akt (protein kinase B).
-
Decreased cell migration or chemotaxis towards a CXCL12 gradient.
Troubleshooting Guide: Unexpected Experimental Results
Issue 1: I am observing a phenotypic effect in my cell line that is not consistent with CXCR4 inhibition.
Possible Cause: This could be due to an off-target effect of this compound, or it could be a previously uncharacterized consequence of CXCR4 inhibition in your specific cell model.
Troubleshooting Workflow:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with CXCR4 in your cell line at the concentrations used.
-
Rule Out Non-Specific Effects: Test a structurally unrelated CXCR4 antagonist. If the same unexpected phenotype is observed, it is more likely to be an on-target effect.
-
Investigate Off-Target Binding: If the effect is specific to this compound, proceed with off-target screening.
Experimental Protocols:
-
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA): This method assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[5][6][7][8] A detailed protocol is provided below.
-
Off-Target Profiling:
-
Kinome Scanning: Screen this compound against a large panel of kinases to identify any potential off-target kinase inhibition.
-
GPCRome Screening: Screen this compound against a comprehensive panel of G-protein coupled receptors to identify unintended interactions.
-
Table 1: Comparison of Off-Target Screening Platforms
| Assay Type | Principle | Throughput | Information Provided |
| KinomeScan | Competition binding assay against a panel of purified kinases.[9][10][11] | High | Identifies potential kinase off-targets and provides quantitative binding affinity (Kd). |
| GPCRome Screen | Functional or binding assays against a large panel of GPCRs expressed in engineered cell lines.[12][13][14] | High | Identifies off-target GPCR interactions (agonist, antagonist, or allosteric modulator activity). |
| Cell Microarray | Assesses binding to a library of human plasma membrane and secreted proteins expressed in human cells.[15] | High | Identifies off-target binding to surface and secreted proteins in a cellular context. |
Logical Workflow for Investigating Unexpected Phenotypes
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: I am not observing the expected inhibitory effect of this compound on CXCL12-induced signaling.
Possible Cause: This could be due to experimental conditions, low CXCR4 expression in your cell line, or issues with the compound itself.
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the identity and purity of your this compound stock.
-
Confirm CXCR4 Expression: Ensure your cell line expresses sufficient levels of CXCR4 on the cell surface.
-
Optimize Assay Conditions: Titrate the concentrations of both this compound and CXCL12 to ensure you are working within an appropriate dynamic range.
-
Check for Antagonist-Specific Phenomena: In some GPCR systems, high concentrations of radioligand in binding assays can lead to anomalous competition curves (e.g., bell-shaped curves), which can be misinterpreted.[16] While less common in functional assays, consider the possibility of complex pharmacology.
Experimental Protocols:
-
Flow Cytometry for CXCR4 Expression: Use a validated anti-CXCR4 antibody to quantify the percentage of cells expressing the receptor and the relative expression level.
-
Dose-Response Curves: Perform dose-response experiments for both this compound and CXCL12 in your functional assay (e.g., calcium flux, ERK phosphorylation) to determine the EC50 of the agonist and the IC50 of the antagonist.
Table 2: Troubleshooting Lack of Expected Effect
| Potential Issue | Recommended Action |
| Compound Inactivity | Verify compound identity and purity (e.g., via mass spectrometry, HPLC). Prepare fresh stock solutions. |
| Low Target Expression | Confirm CXCR4 mRNA and protein expression (e.g., via qPCR, Western blot, flow cytometry). |
| Assay Insensitivity | Optimize assay parameters (e.g., cell density, stimulation time, CXCL12 concentration). |
| Cell Line Issues | Perform cell line authentication (e.g., STR profiling). |
Issue 3: I am observing significant cell death or toxicity at concentrations where I expect to see specific CXCR4 inhibition.
Possible Cause: This is a strong indicator of a potential off-target effect, especially if the toxicity is observed at concentrations close to the IC50 for CXCR4 inhibition.
Troubleshooting Workflow:
-
Determine the Therapeutic Window: Perform a dose-response curve for both the desired on-target effect (e.g., inhibition of migration) and cytotoxicity (e.g., using a cell viability assay like MTT or CellTiter-Glo). A narrow window between efficacy and toxicity suggests a potential off-target liability.
-
Systematic Off-Target Identification: If a narrow therapeutic window is confirmed, proceed with broad off-target screening panels (KinomeScan, GPCRome screen) to identify potential off-target proteins that could be mediating the toxic effects.
-
Validate Putative Off-Targets: Once potential off-targets are identified, use orthogonal approaches to confirm their role in the observed toxicity. This could involve using other known inhibitors of the putative off-target or using siRNA/CRISPR to knock down the expression of the off-target and assessing if this rescues the toxic phenotype.
Signaling Pathway and Experimental Workflow Diagrams
CXCR4 Signaling Pathway
References
- 1. This compound: a CXCR4 antagonist for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. annualreviews.org [annualreviews.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. GPCRomics: An approach to discover GPCR drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. GPCR Product Solutions [discoverx.com]
- 15. criver.com [criver.com]
- 16. Reinterpreting anomalous competitive binding experiments within G protein-coupled receptor homodimers using a dimer receptor model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Mavorixafor-Induced Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential cytotoxicity with Mavorixafor in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Its primary mechanism of action is to block the binding of the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1) to the CXCR4 receptor.[1][3][4] This inhibition disrupts the downstream signaling pathways that are normally activated by this interaction.[1] The CXCR4/CXCL12 axis is crucial for various physiological processes, including immune cell trafficking, hematopoiesis, and homing of hematopoietic stem cells to the bone marrow.[1][2] this compound is approved for the treatment of WHIM syndrome, a rare immunodeficiency disorder caused by gain-of-function mutations in the CXCR4 gene.[3][4]
Q2: Why might this compound cause cytotoxicity in primary cell cultures?
While this compound is generally well-tolerated in clinical settings, in vitro experiments with primary cells can sometimes reveal cytotoxic effects.[5] Primary cells are more sensitive than immortalized cell lines and their survival can be highly dependent on specific signaling pathways.[6] The CXCR4/CXCL12 signaling pathway, in some cellular contexts, can promote cell survival.[7] Therefore, antagonizing this pathway with this compound could potentially disrupt these pro-survival signals, leading to decreased cell viability or apoptosis in certain primary cell types. Additionally, as with many small molecule drugs, off-target effects or metabolic stress at high concentrations in vitro could also contribute to cytotoxicity.
Q3: What are the common signs of this compound-induced cytotoxicity in my primary cell culture?
Common indicators of cytotoxicity include:
-
A significant decrease in cell viability and proliferation, which can be measured by assays such as MTT or MTS.
-
Increased cell death, observable through morphological changes like cell shrinkage, rounding, and detachment.
-
Compromised cell membrane integrity, leading to the release of intracellular components like lactate dehydrogenase (LDH).
-
Induction of apoptosis, characterized by the activation of caspases and changes in mitochondrial membrane potential.
-
Increased oxidative stress, indicated by a rise in reactive oxygen species (ROS).
Q4: How can I distinguish between apoptosis and necrosis in my this compound-treated cultures?
Apoptosis, or programmed cell death, is a controlled process involving the activation of caspases.[8] Necrosis, on the other hand, is a form of uncontrolled cell death resulting from acute cellular injury. You can differentiate between the two using specific assays:
-
Apoptosis: Look for activation of caspase-3 and -7, changes in mitochondrial membrane potential (using JC-1 dye), or the externalization of phosphatidylserine (using Annexin V staining).
-
Necrosis: This is often characterized by the loss of membrane integrity, which can be quantified by measuring the release of LDH into the culture medium.
Troubleshooting Guide
Issue 1: Decreased Cell Viability After this compound Treatment
If you observe a significant drop in cell viability in your primary cell cultures upon treatment with this compound, consider the following troubleshooting steps:
Potential Cause & Suggested Solution
-
High Concentration of this compound: The concentration of this compound may be too high for your specific primary cell type.
-
Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and a non-toxic concentration range for your cells. Start with a wide range of concentrations and narrow it down based on the results.
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be causing cytotoxicity, especially at higher concentrations.
-
Solution: Include a vehicle control (cells treated with the solvent alone at the same concentration used for the highest this compound dose) in your experiments. Ensure the final solvent concentration is kept to a minimum, typically below 0.5%.
-
-
Extended Exposure Time: Prolonged exposure to this compound may be detrimental to the cells.
-
Solution: Conduct a time-course experiment to assess cell viability at different time points after this compound addition. It's possible that shorter exposure times are sufficient to achieve the desired biological effect without causing significant cytotoxicity.[9]
-
Issue 2: Evidence of Apoptosis in this compound-Treated Cells
If you suspect that this compound is inducing apoptosis in your primary cells, the following strategies can help to confirm and potentially mitigate this effect:
Potential Cause & Suggested Solution
-
Activation of Caspase-Mediated Cell Death: this compound's antagonism of CXCR4 signaling may be triggering the intrinsic or extrinsic apoptotic pathways.
-
Solution 1: Inhibit Caspases: Co-treat your cells with this compound and a pan-caspase inhibitor, such as Z-VAD-FMK.[10] If Z-VAD-FMK rescues the cells from this compound-induced death, it strongly suggests the involvement of caspases.
-
Solution 2: Assess Mitochondrial Health: Evaluate the mitochondrial membrane potential using a fluorescent probe like JC-1. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early hallmark of apoptosis.
-
-
Involvement of Specific Apoptotic Pathways: The specific apoptotic pathway being activated may be cell-type dependent.
-
Solution: Further investigate the apoptotic pathway by measuring the activity of specific initiator caspases (caspase-8 for extrinsic, caspase-9 for intrinsic) and the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Issue 3: Increased Oxidative Stress in Response to this compound
Drug metabolism and cellular stress can lead to the production of reactive oxygen species (ROS), which can damage cellular components and induce cell death.
Potential Cause & Suggested Solution
-
This compound-Induced ROS Production: The cellular response to this compound may involve the generation of ROS.
-
Solution 1: Measure ROS Levels: Use a fluorescent probe like CellROX Green to quantify intracellular ROS levels in response to this compound treatment.[11]
-
Data Presentation: Representative Experimental Data
The following tables provide examples of how to structure your quantitative data to assess this compound-induced cytotoxicity and the efficacy of mitigating agents.
Table 1: Dose-Response of this compound on Primary Cell Viability (MTT Assay)
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 5 | 92.5 ± 6.1 |
| 10 | 75.3 ± 7.3 |
| 25 | 51.2 ± 8.5 |
| 50 | 28.9 ± 6.9 |
| 100 | 15.4 ± 4.3 |
Table 2: Effect of a Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Cytotoxicity
| Treatment | % Cell Viability (MTT) | Caspase-3/7 Activity (RFU) |
| Vehicle Control | 100 ± 4.5 | 150 ± 25 |
| This compound (25 µM) | 52.1 ± 6.8 | 850 ± 98 |
| Z-VAD-FMK (20 µM) | 99.2 ± 5.1 | 145 ± 30 |
| This compound + Z-VAD-FMK | 88.7 ± 5.9 | 165 ± 35 |
Table 3: Impact of an Antioxidant (N-acetylcysteine) on this compound-Induced Oxidative Stress and Cytotoxicity
| Treatment | % Cell Viability (MTT) | Relative ROS Levels (CellROX) |
| Vehicle Control | 100 ± 5.0 | 1.0 ± 0.1 |
| This compound (25 µM) | 53.5 ± 7.2 | 3.2 ± 0.4 |
| NAC (1 mM) | 101.3 ± 4.7 | 0.9 ± 0.1 |
| This compound + NAC | 91.4 ± 6.3 | 1.3 ± 0.2 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of their viability.
Materials:
-
Primary cells
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Measurement of Apoptosis using Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Primary cells treated with this compound
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol, using a white-walled 96-well plate.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as relative luminescence units (RLU) or fold change compared to the vehicle control.
Protocol 3: Detection of Oxidative Stress with CellROX® Green Reagent
This protocol measures the levels of reactive oxygen species (ROS) in live cells.
Materials:
-
Primary cells
-
This compound
-
CellROX® Green Reagent (Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with this compound for the desired time.
-
Add CellROX® Green Reagent to the culture medium to a final concentration of 5 µM.
-
Incubate the cells for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS.
-
Analyze the green fluorescence using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~520 nm).
-
Quantify the fluorescence intensity and normalize it to the vehicle control.
Visualizations
Caption: this compound blocks the CXCR4 signaling pathway, which may lead to cytotoxicity.
Caption: Experimental workflow for assessing and mitigating this compound-induced cytotoxicity.
Caption: A decision-making flowchart for troubleshooting this compound-induced cytotoxicity.
References
- 1. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. JC-1 assay for evaluation of mitochondrial membrane potential [bio-protocol.org]
- 5. jsaae.or.jp [jsaae.or.jp]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Detection of Reactive Oxygen Species Using MitoSOX and CellROX in Zebrafish [en.bio-protocol.org]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 11. emulatebio.com [emulatebio.com]
- 12. apjai-journal.org [apjai-journal.org]
Refinement of Mavorixafor treatment protocols for specific cell types
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Mavorixafor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as X4P-001 or AMD-070, is a small molecule, orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by binding to the CXCR4 receptor and blocking its interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[1][2] This blockade inhibits the downstream signaling pathways that are typically activated by the CXCR4/CXCL12 axis, which plays a crucial role in cell trafficking, hematopoiesis, and immune responses.[1][2] In pathological conditions such as WHIM syndrome and certain cancers, where this axis is dysregulated, this compound can help to normalize cellular function.[2]
Q2: In which specific cell types has this compound been shown to be effective?
A2: this compound has been most extensively studied in hematopoietic cells due to its role in treating WHIM (Warts, Hypogammoglobulinemia, Infections, and Myelokathexis) syndrome, a rare immunodeficiency. It has been shown to increase the mobilization of neutrophils and lymphocytes from the bone marrow into the peripheral circulation.[3] Additionally, its effects have been investigated in various cancer cell lines where the CXCR4/CXCL12 axis is implicated in tumor growth, metastasis, and the tumor microenvironment.[2] This includes melanoma, renal cell carcinoma, and oral cancer cells.[4][5][6][7]
Q3: What is the known IC50 value for this compound?
A3: this compound has a potent inhibitory effect on CXCR4. The reported half-maximal inhibitory concentration (IC50) for this compound in blocking the binding of CXCL12 to CXCR4 is approximately 12.5 nM.[1] For the inhibition of T-tropic HIV-1 replication, IC50 values of 1 nM in MT-4 cells and 9 nM in peripheral blood mononuclear cells (PBMCs) have been reported.[8]
Q4: Are there any known off-target effects of this compound that I should be aware of in my in vitro experiments?
A4: this compound is described as a selective CXCR4 antagonist.[1][8] In vitro studies have shown that it does not significantly affect other chemokine receptors such as CCR1, CCR2b, CCR4, CCR5, CXCR1, and CXCR2.[8] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at high concentrations. It is always recommended to include appropriate controls in your experiments to validate the specificity of the observed effects.
Q5: What are the recommended solvent and storage conditions for this compound?
A5: this compound is soluble in DMSO.[8] For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO can be stored at -20°C for short periods, but it is best to prepare fresh working solutions for each experiment to ensure optimal activity.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no observable effect of this compound | 1. Suboptimal Concentration: The concentration of this compound may be too low to effectively block CXCR4 signaling. 2. Low CXCR4 Expression: The cell type being used may not express sufficient levels of CXCR4 on the cell surface. 3. Ligand Concentration: The concentration of the stimulating ligand (CXCL12/SDF-1) may be too high, outcompeting the inhibitory effect of this compound. 4. Incorrect Experimental Conditions: Incubation times may be too short, or other assay conditions may not be optimal. 5. Drug Inactivity: The this compound compound may have degraded due to improper storage or handling. | 1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell type and assay. 2. Verify CXCR4 expression: Confirm CXCR4 expression levels in your cells using techniques such as flow cytometry, Western blotting, or qPCR. 3. Optimize ligand concentration: If using a stimulating ligand, perform a titration to find the lowest concentration that gives a robust response, which will be more sensitive to inhibition. 4. Optimize assay parameters: Adjust incubation times and other experimental conditions based on literature for your specific assay and cell type. 5. Use a fresh stock of this compound: Prepare a fresh working solution from a properly stored stock. |
| High Cell Death or Cytotoxicity | 1. High Concentration of this compound: While generally not cytotoxic at effective concentrations, very high concentrations may induce toxicity in some cell lines. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Cell Line Sensitivity: The specific cell line may be particularly sensitive to perturbations in the CXCR4 pathway or to the compound itself. | 1. Lower this compound concentration: Use the lowest effective concentration determined from your dose-response curve. This compound has been shown to be non-toxic in pancreatic cancer cell lines at concentrations up to 20 µM.[3] 2. Control for solvent effects: Ensure the final concentration of the solvent in your experimental and control wells is identical and at a non-toxic level (typically ≤ 0.1% DMSO). 3. Perform a cell viability assay: Assess the viability of your cells across a range of this compound concentrations to identify a non-toxic working range. |
| Inconsistent or Variable Results | 1. Cell Passage Number: High passage numbers can lead to changes in cell characteristics, including receptor expression and signaling responses. 2. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in assay readouts. 3. Variability in Reagent Preparation: Inconsistent preparation of this compound or other reagents can introduce variability. | 1. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 2. Ensure accurate cell counting and seeding: Use a reliable method for cell counting and ensure even distribution when plating. 3. Follow standardized protocols: Prepare all reagents consistently and use calibrated equipment. |
Quantitative Data Summary
| Parameter | Cell Type/Context | Value | Reference |
| IC50 (CXCR4 Binding Inhibition) | In vitro binding assay | 12.5 nM | [1] |
| IC50 (HIV-1 Replication Inhibition) | MT-4 cells | 1 nM | [8] |
| IC50 (HIV-1 Replication Inhibition) | Peripheral Blood Mononuclear Cells (PBMCs) | 9 nM | [8] |
| Effective Clinical Dose (WHIM Syndrome) | Human Patients | 300-400 mg once daily | [1][9] |
| Non-toxic Concentration | Pancreatic Cancer Cell Lines | Up to 20 µM | [3] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization of cell seeding density and incubation times is recommended for each specific cell line.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible. Then, add the solubilization solution and mix thoroughly to dissolve the formazan crystals.
-
For MTS assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Chemotaxis/Cell Migration Assay (Transwell Assay)
This protocol describes a common method for assessing the effect of this compound on cell migration towards a chemoattractant like CXCL12/SDF-1.
Materials:
-
This compound
-
CXCL12/SDF-1 (chemoattractant)
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well companion plates
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Calcein-AM or other fluorescent dye for cell labeling (optional)
-
Microscope or plate reader for quantification
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium.
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant (CXCL12/SDF-1) to the lower chamber of the 24-well plate.
-
In the upper chamber (Transwell insert), add the cell suspension pre-incubated with different concentrations of this compound or vehicle control for 30-60 minutes.
-
Negative Control: Lower chamber with serum-free medium only.
-
Positive Control: Lower chamber with chemoattractant, upper chamber with cells in vehicle control.
-
-
Incubation: Incubate the plate at 37°C for a duration appropriate for the cell type's migration rate (typically 4-24 hours).
-
Quantification:
-
After incubation, remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the insert with a stain like crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells in several fields of view under a microscope.
-
Alternatively, if cells were pre-labeled with a fluorescent dye, read the fluorescence of the migrated cells in the bottom chamber or on the bottom of the insert using a plate reader.
-
-
Data Analysis: Quantify the number of migrated cells and express it as a percentage of the positive control.
Visualizations
Caption: this compound blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.
Caption: A typical workflow for in vitro experiments using this compound.
References
- 1. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of a novel orally bioavailable CXCR4 inhibitor, AMD070, on the metastasis of oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X4 Pharmaceuticals Initiates Phase 1b Clinical Trial of this compound for the Treatment of Severe Congenital Neutropenia | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]
- 6. X4 Pharmaceuticals Reports Positive Data from Phase 2a Trial of this compound in Combination with Axitinib in Advanced Clear Cell Renal Cell Carcinoma Patients | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]
- 7. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mavorixafor vs. Plerixafor: A Comparative Guide to CXCR4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mavorixafor and Plerixafor, two prominent antagonists of the C-X-C chemokine receptor type 4 (CXCR4). By examining their performance in key inhibition assays and detailing the underlying experimental methodologies, this document serves as a valuable resource for researchers engaged in drug discovery and development targeting the CXCR4 signaling pathway.
Introduction to CXCR4 Antagonists
The CXCR4 receptor, a G protein-coupled receptor, and its ligand, CXCL12 (also known as SDF-1α), play a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[1][2] Consequently, the development of CXCR4 antagonists is of significant interest for therapeutic applications in oncology, immunology, and infectious diseases.[1][2] this compound (formerly AMD11070) and Plerixafor (formerly AMD3100) are small molecule antagonists that competitively inhibit the binding of CXCL12 to CXCR4, thereby blocking downstream signaling pathways.[3][4]
Comparative Performance in CXCR4 Inhibition Assays
The inhibitory activities of this compound and Plerixafor have been evaluated in various in vitro assays. While direct head-to-head studies across all assay types are limited, a compilation of available data provides insights into their relative potencies.
| Assay Type | This compound (AMD11070) | Plerixafor (AMD3100) | Reference |
| Competitive Binding Assay (IC50) | More potent than Plerixafor | 44 nM | [4][5] |
| Calcium Mobilization Assay (IC50) | 7.6–39 nM | - | [3] |
| Chemotaxis Assay (Inhibition) | More effective at inhibiting migration of A375 melanoma cells (78% inhibition) | Less effective at inhibiting migration of A375 melanoma cells (21% inhibition) | [1] |
| HIV-1 Replication Inhibition (EC50) | - | 1-10 nM | [5] |
Note: A direct IC50 value for this compound in a competitive binding assay from a comparative study was not available, but the referenced study indicates its higher potency.[4] Dashes indicate that no direct comparative data was found in the searched literature.
Mechanism of Action and Signaling Pathway
Both this compound and Plerixafor function by blocking the interaction between CXCL12 and CXCR4.[3][4] This inhibition prevents the activation of downstream signaling cascades that are critical for cell migration, proliferation, and survival.[2][6][7]
The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gαi subtype.[6][7] This initiates a cascade of intracellular events, including the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the mobilization of intracellular calcium.[2][6][7] These pathways ultimately regulate gene transcription and cellular responses such as chemotaxis and proliferation.[6][7]
Interestingly, studies have revealed that Plerixafor exhibits biased agonism, meaning it can stimulate β-arrestin recruitment while antagonizing G protein signaling. This is in contrast to this compound, which acts as a full antagonist.[4] This difference in signaling bias may contribute to their distinct in vivo effects, such as the superior ability of Plerixafor to mobilize hematopoietic stem cells.[4]
Caption: CXCR4 Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key CXCR4 inhibition assays.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
Protocol:
-
Cell Culture: Culture cells endogenously or recombinantly expressing CXCR4 (e.g., Jurkat cells, CHO-CXCR4 cells) to a sufficient density.
-
Membrane Preparation: Harvest the cells and prepare cell membrane fractions through homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled CXCR4 ligand (e.g., [¹²⁵I]-SDF-1α) and varying concentrations of the unlabeled test compound (this compound or Plerixafor).
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at room temperature for a specified time (e.g., 60-90 minutes).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter mat.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Calcium Mobilization Assay
This functional assay measures the ability of a CXCR4 antagonist to inhibit the CXCL12-induced increase in intracellular calcium concentration.
Protocol:
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in a suitable buffer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) by incubating at 37°C in the dark.
-
Washing: Wash the cells to remove excess dye.
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the test compound (this compound or Plerixafor) for a short period.
-
Stimulation: Add a fixed concentration of the CXCR4 agonist, CXCL12, to the cell suspension.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorometric plate reader or flow cytometer.
-
Data Analysis: Determine the inhibitory effect of the compound by comparing the calcium flux in the presence and absence of the antagonist and calculate the IC50 value.
Caption: Calcium Mobilization Assay Workflow.
Chemotaxis Assay
This assay assesses the ability of a CXCR4 antagonist to inhibit the CXCL12-directed migration of cells.
Protocol:
-
Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in a serum-free medium.
-
Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.
-
Chemoattractant Addition: Add CXCL12 to the lower chamber of the assay plate.
-
Cell Seeding: Add the cell suspension, pre-incubated with or without the test compound (this compound or Plerixafor), to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Cell Quantification: Quantify the number of cells that have migrated through the membrane to the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of cell migration by the test compound compared to the control (no inhibitor).
Conclusion
Both this compound and Plerixafor are potent and selective antagonists of the CXCR4 receptor. The available data suggests that this compound may exhibit higher potency in certain in vitro assays, such as chemotaxis inhibition. However, the unique biased signaling profile of Plerixafor may confer advantages in specific therapeutic applications like stem cell mobilization. The choice between these two inhibitors will ultimately depend on the specific research question or therapeutic goal. This guide provides a foundational understanding of their comparative performance and the experimental context in which these evaluations are made, empowering researchers to make informed decisions in their studies targeting the critical CXCR4 signaling axis.
References
- 1. Comparison of the efficacy of a generic plerixafor versus Mozobil as adjunct peripheral blood stem cell mobilization agents in multiple myeloma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased action of the CXCR4-targeting drug plerixafor is essential for its superior hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CXCL12-stimulated lymphocytes produce secondary stimulants that affect the surrounding cell chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Flux Assay [bio-protocol.org]
A Comparative Analysis of CXCR4 Antagonists: Mavorixafor and Novel Agents
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a variety of diseases, including rare immunodeficiencies, cancer, and HIV. The binding of its sole ligand, CXCL12 (stromal cell-derived factor-1α), to CXCR4 triggers a cascade of signaling events that regulate cell trafficking, survival, and proliferation. Dysregulation of the CXCR4/CXCL12 axis is a hallmark of numerous pathologies, making its antagonism a promising therapeutic strategy. This guide provides a comparative analysis of Mavorixafor, a recently approved oral small-molecule CXCR4 antagonist, with other notable CXCR4 antagonists: Plerixafor, Motixafortide, and Ulocuplumab.
Mechanism of Action: A Shared Target, Diverse Approaches
All four antagonists function by inhibiting the interaction between CXCL12 and CXCR4. However, their molecular modalities and specific binding characteristics differ, leading to distinct pharmacological profiles.
-
This compound (X4P-001) is an orally bioavailable small molecule that acts as a selective allosteric inhibitor of CXCR4.[1] By binding to CXCR4, it blocks the receptor's interaction with CXCL12, thereby preventing downstream signaling.[2][3] This disruption of the CXCR4/CXCL12 axis is central to its therapeutic effect, particularly in conditions like WHIM syndrome where gain-of-function mutations in the CXCR4 gene lead to leukocyte retention in the bone marrow.[2][4][5]
-
Plerixafor (AMD3100) is a bicyclam small-molecule antagonist of CXCR4.[6][7] It competitively blocks the binding of CXCL12 to CXCR4, leading to the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral bloodstream.[6][8][9][10] It is primarily used in combination with granulocyte-colony stimulating factor (G-CSF) to enhance HSC collection for autologous transplantation in patients with certain cancers.[3][11]
-
Motixafortide (BL-8040) is a potent, selective, and high-affinity cyclic peptide antagonist of CXCR4.[12][13][14] Its structure allows for strong and prolonged binding to the receptor, effectively disrupting the CXCR4/CXCL12 signaling pathway.[15][16][17] This leads to the mobilization of hematopoietic stem cells and has also shown potential in oncology by sensitizing tumor cells to other therapies.[12][18]
-
Ulocuplumab (BMS-936564) is a fully human IgG4 monoclonal antibody that specifically targets and binds to CXCR4.[19][20][21] By blocking the CXCL12-CXCR4 interaction, it not only inhibits downstream signaling but can also induce apoptosis in cancer cells, particularly in chronic lymphocytic leukemia (CLL).[19][22][23]
Quantitative Comparison of CXCR4 Antagonists
The following tables summarize the available quantitative data for this compound and its comparators, providing a basis for evaluating their relative potency and binding characteristics.
| Antagonist | Molecular Type | Binding Affinity (IC50/KD) | Reference |
| This compound | Small Molecule | 13 nM (IC50, 125I-SDF-1α binding) | [20] |
| Plerixafor | Small Molecule | 44 nM (IC50) | [12] |
| Motixafortide | Cyclic Peptide | 0.42 - 4.5 nM (IC50) | [15] |
| Ulocuplumab | Monoclonal Antibody | 2.8 nM (KD) | [6] |
| Antagonist | Functional Potency (IC50/EC50) | Assay | Reference |
| This compound | 1 nM (IC50) | Anti-HIV-1 (T-tropic) in MT-4 cells | [20] |
| 9 nM (IC50) | Anti-HIV-1 (T-tropic) in PBMCs | [20] | |
| Plerixafor | 1-10 nM (EC50) | Anti-HIV-1 and HIV-2 replication | [12] |
| Ulocuplumab | 12.43 nM (IC50) | Pro-apoptotic activity in primary CLL cells | [6] |
Key Experimental Data and In Vivo Efficacy
This compound in WHIM Syndrome
Clinical trials have demonstrated the efficacy of this compound in patients with WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome. In a Phase 3 trial, this compound treatment resulted in a statistically significant increase in the time above threshold for absolute neutrophil count (ANC) and absolute lymphocyte count (ALC) compared to placebo.[24] This was accompanied by a reduction in the rate, severity, and duration of infections.[25]
Plerixafor in Hematopoietic Stem Cell Mobilization
Plerixafor, in combination with G-CSF, has been shown to be highly effective in mobilizing hematopoietic stem cells for autologous transplantation. Meta-analyses of clinical trials have demonstrated that the addition of Plerixafor to G-CSF significantly increases the proportion of patients who successfully reach the target CD34+ cell collection goals in fewer apheresis sessions compared to G-CSF alone.[3]
Motixafortide in Hematopoietic Stem Cell Mobilization and Oncology
Motixafortide has demonstrated potent hematopoietic stem cell mobilization capabilities.[26][27] Its high affinity and long receptor occupancy contribute to a sustained mobilization effect.[15] In the context of cancer, Motixafortide has been investigated for its ability to disrupt the tumor microenvironment and enhance the efficacy of other anti-cancer therapies.[12][13][18]
Ulocuplumab in Hematological Malignancies
Ulocuplumab has shown promise in hematological malignancies, particularly CLL. In vitro studies have demonstrated its ability to induce apoptosis in CLL cells, a mechanism not observed with small molecule inhibitors like Plerixafor.[6][22][23] This pro-apoptotic effect is mediated through the production of reactive oxygen species.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
CXCR4 Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the CXCR4 receptor.
-
Cell Culture: Jurkat cells, which endogenously express CXCR4, are cultured in appropriate media.
-
Ligand Labeling: The natural ligand, CXCL12, is fluorescently labeled (e.g., with Alexa Fluor 647).
-
Competition: A fixed concentration of the fluorescently labeled CXCL12 is incubated with the Jurkat cells in the presence of varying concentrations of the unlabeled antagonist (this compound, Plerixafor, or Motixafortide).
-
Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in fluorescence indicates that the test compound is competing with the labeled CXCL12 for binding to CXCR4.
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the labeled ligand binding, is calculated from the dose-response curve.
CXCL12-Mediated Calcium Flux Assay
This functional assay measures the ability of a CXCR4 antagonist to block the downstream signaling induced by CXCL12 binding.
-
Cell Loading: Cells expressing CXCR4 (e.g., Jurkat cells) are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM.[24][28]
-
Baseline Measurement: The baseline fluorescence of the cells is recorded.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the CXCR4 antagonist.
-
CXCL12 Stimulation: The cells are then stimulated with a fixed concentration of CXCL12, which normally induces an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence is monitored over time using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The inhibition of the calcium flux by the antagonist is quantified, and an IC50 value is determined.
In Vivo Hematopoietic Stem Cell Mobilization in Mice
This animal model is used to evaluate the in vivo efficacy of CXCR4 antagonists in mobilizing hematopoietic stem cells.
-
Animal Model: C57BL/6 mice are commonly used for these studies.[8][29]
-
Drug Administration: Mice are treated with the CXCR4 antagonist (e.g., Plerixafor, Motixafortide) with or without G-CSF, typically via subcutaneous injection.
-
Blood Collection: Peripheral blood is collected at various time points after drug administration.
-
Cell Counting: The number of white blood cells and hematopoietic stem and progenitor cells (identified by surface markers such as c-Kit and Sca-1) in the peripheral blood is quantified using a hematology analyzer and flow cytometry.
-
Data Analysis: The fold increase in mobilized cells compared to baseline or a control group is calculated to assess the efficacy of the antagonist.
Reactive Oxygen Species (ROS) Detection Assay
This assay is used to measure the induction of ROS, a mechanism associated with the pro-apoptotic activity of Ulocuplumab.
-
Cell Culture: Chronic lymphocytic leukemia (CLL) cells are cultured in appropriate media.
-
Cell Treatment: The CLL cells are treated with Ulocuplumab or a control antibody for a specified period.
-
ROS Labeling: The cells are then incubated with a fluorescent probe that detects ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[14][30][31]
-
Flow Cytometry: The fluorescence intensity of the cells, which is proportional to the amount of intracellular ROS, is measured by flow cytometry.
-
Data Analysis: The increase in ROS production in Ulocuplumab-treated cells compared to control cells is quantified.
Signaling Pathways and Experimental Workflows
Caption: CXCR4 signaling pathway and the point of intervention for antagonists.
Caption: Experimental workflow for a CXCR4 competitive binding assay.
Caption: Experimental workflow for in vivo hematopoietic stem cell mobilization.
Conclusion
This compound represents a significant advancement in the treatment of WHIM syndrome, offering a targeted oral therapy that addresses the underlying pathophysiology of the disease. When compared to other CXCR4 antagonists, each agent demonstrates a distinct profile. Plerixafor is a well-established tool for hematopoietic stem cell mobilization. Motixafortide stands out for its high potency and prolonged receptor occupancy. Ulocuplumab offers a different therapeutic modality as a monoclonal antibody with pro-apoptotic activity. The choice of a CXCR4 antagonist will depend on the specific therapeutic indication, desired pharmacological properties, and route of administration. This comparative guide provides a foundational overview to aid researchers and drug development professionals in their evaluation and exploration of this important class of therapeutic agents.
References
- 1. This compound, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Hematopoietic stem and progenitor cell mobilization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plerixafor inhibits chemotaxis toward SDF-1 and CXCR4-mediated stroma contact in a dose-dependent manner resulting in increased susceptibility of BCR-ABL+ cell to Imatinib and Nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ulocuplumab (BMS-936564 / MDX1338): a fully human anti-CXCR4 antibody induces cell death in chronic lymphocytic leukemia mediated through a reactive oxygen species-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plerixafor, a CXCR4 antagonist for the mobilization of hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hematopoietic Stem and Progenitor Cell Mobilization in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Structural Basis of the Binding Mode of the Antineoplastic Compound Motixafortide (BL-8040) in the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural Basis of the Binding Mode of the Antineoplastic Compound Motixafortide (BL-8040) in the CXCR4 Chemokine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for HSC mobilization in mice [bio-protocol.org]
- 20. This compound | CXCR | TargetMol [targetmol.com]
- 21. agilent.com [agilent.com]
- 22. motixafortide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. bu.edu [bu.edu]
- 25. assaygenie.com [assaygenie.com]
- 26. researchgate.net [researchgate.net]
- 27. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 28. ucl.ac.uk [ucl.ac.uk]
- 29. Increased hematopoietic stem cell mobilization in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. abcam.cn [abcam.cn]
- 31. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Head-to-head studies of Mavorixafor and G-CSF in neutropenia models
A Comparative Guide to Mavorixafor and G-CSF in the Management of Chronic Neutropenia
This guide provides a detailed comparison of this compound and Granulocyte Colony-Stimulating Factor (G-CSF) for the treatment of chronic neutropenia, aimed at researchers, scientists, and drug development professionals. The comparison is based on their distinct mechanisms of action and available clinical data. It is important to note that direct head-to-head studies in neutropenia models are not yet available; this guide synthesizes current knowledge from separate and combination therapy studies.
Mechanism of Action
This compound and G-CSF employ different strategies to increase the number of circulating neutrophils. This compound acts as a CXCR4 antagonist, promoting the release of mature neutrophils from the bone marrow. In contrast, G-CSF is a growth factor that stimulates the bone marrow to produce more granulocytes.
This compound: This oral medication is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] The CXCR4 receptor and its ligand, CXCL12, are key players in retaining neutrophils within the bone marrow.[1][2] By blocking the interaction between CXCR4 and CXCL12, this compound disrupts the retention signals, leading to the mobilization and release of mature neutrophils into the bloodstream.[1][2][4][5] This mechanism of action targets the release of the existing neutrophil reserve.
G-CSF: As a hematopoietic growth factor, G-CSF stimulates the proliferation and differentiation of neutrophil precursors in the bone marrow.[6][7][8] It also promotes the survival and activation of mature neutrophils.[6][7] G-CSF is a cornerstone therapy for various forms of neutropenia, including those induced by chemotherapy.[7] Its administration leads to an increased production of neutrophils, thereby raising their count in the peripheral blood.[6][8]
Signaling Pathway Diagrams
Clinical Data and Efficacy
While direct comparative trials are lacking, data from a Phase 2 study of this compound in patients with chronic neutropenia, some of whom were also on G-CSF, provides valuable insights.
This compound in Chronic Neutropenia (Phase 2 Trial)
A Phase 2, open-label, multicenter study (NCT04154488) evaluated the safety and efficacy of once-daily oral this compound in patients with idiopathic, cyclic, or congenital chronic neutropenia.[9][10] The trial included cohorts receiving this compound as a monotherapy and in combination with G-CSF.[9]
Key Findings:
-
Monotherapy: In patients receiving this compound alone, the treatment led to a durable increase in mean Absolute Neutrophil Count (ANC) from baseline over a six-month period.[9] Notably, individuals with severe chronic neutropenia achieved nearly a three-fold increase in mean ANC levels.[9]
-
Combination with G-CSF: For patients on concurrent G-CSF therapy, the addition of this compound resulted in sustained increases in ANC.[11] This improvement in neutrophil counts allowed for a reduction in the G-CSF dosage for a significant number of patients.[11][12]
-
G-CSF Dose Reduction: In the combination therapy arm, physicians were able to reduce G-CSF dosing in 9 out of 12 eligible participants.[12] The mean reduction in G-CSF dose was 52% at 3 months and 70% at 6 months, all while maintaining normal mean ANC levels.[12]
-
Safety: this compound was generally well-tolerated both as a monotherapy and in combination with G-CSF, with no drug-related serious adverse events reported.[12]
| Parameter | This compound Monotherapy | This compound in Combination with G-CSF |
| Effect on ANC | Durable increase in mean ANC over 6 months; nearly 3-fold increase in severe CN.[9] | Durable increase in mean ANC.[11] |
| G-CSF Dosage | Not Applicable | Mean reduction of 52% at 3 months and 70% at 6 months in eligible patients.[12] |
| Safety Profile | Generally well-tolerated.[12] | Generally well-tolerated, with no serious adverse events reported.[12][13] |
Experimental Protocols
Detailed protocols for the clinical trials are registered and can be accessed through clinical trial databases.
This compound Phase 1b/2 Trial (NCT04154488) Protocol Summary:
-
Study Design: An open-label, multicenter study.[10]
-
Phase 1b: Participants received a single oral dose of this compound to assess the magnitude of ANC response over 8 hours.[14]
-
Phase 2: This six-month phase evaluated the safety, tolerability, and impact on neutropenia of once-daily oral this compound, both with and without concurrent G-CSF therapy.[9][12]
-
Assessments: Hematologic parameters, including ANC, were assessed at various time points throughout the study.[11][15]
Experimental Workflow Diagram
Summary and Future Directions
This compound and G-CSF represent two distinct approaches to treating chronic neutropenia. While G-CSF enhances the production of neutrophils, this compound mobilizes the existing bone marrow reserve. The available clinical data suggests that this compound is effective both as a monotherapy and in combination with G-CSF. A significant finding from the Phase 2 trial is the potential for this compound to reduce the therapeutic burden of G-CSF injections for patients.[11][12][15]
The ongoing global, pivotal Phase 3 4WARD trial (NCT06056297) will further evaluate the efficacy and safety of this compound, with and without G-CSF, in a larger patient population over a 52-week period.[1][9] The results of this trial will be crucial in defining the role of this compound in the treatment landscape of chronic neutropenia and may provide more definitive data for comparison with the current standard of care.
References
- 1. checkrare.com [checkrare.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The small-molecule CXCR4 antagonist this compound is used for the treatment of WHIM syndrome and chronic neutropenia [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Granulocyte colony-stimulating factor - Wikipedia [en.wikipedia.org]
- 8. GRANULOCYTE COLONY-STIMULATING FACTOR: MOLECULAR MECHANISMS OF ACTION DURING STEADY STATE AND ‘EMERGENCY’ HEMATOPOIESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X4 Pharmaceuticals Presents Positive Phase 2 Chronic Neutropenia Trial Data in Poster Presentations at the 30th Annual Congress of the European Hematology Association (EHA) | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]
- 10. X4 Pharmaceuticals Announces Positive Results from Completed Six-Month Phase 2 Trial of this compound in Chronic Neutropenia (CN) | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]
- 11. Paper: this compound for Patients with Chronic Neutropenic Disorders Treated with G-CSF: Preliminary Response Data and G-CSF Dose Reduction in an Ongoing Phase 2, Open-Label, Multicenter Study Support Reduction in G-CSF Dosing [ash.confex.com]
- 12. X4 Pharmaceuticals Announces Positive Results from Completed Six-Month Phase 2 Trial of this compound in Chronic Neutropenia (CN) | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. x4pharma.com [x4pharma.com]
Independent Validation of Mavorixafor Research Findings: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Mavorixafor's performance against other therapeutic alternatives for WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome. The information is supported by experimental data from published research and clinical trials.
This compound, an oral, selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), has emerged as a targeted therapy for WHIM syndrome, a rare primary immunodeficiency.[1][2] This condition is characterized by gain-of-function mutations in the CXCR4 gene, leading to increased signaling of the CXCR4/CXCL12 pathway.[3][4][5][6][7] This hyperactivation results in the retention of mature neutrophils and lymphocytes in the bone marrow, a condition known as myelokathexis, leading to chronic neutropenia and lymphopenia and a heightened susceptibility to infections.[4][6][7]
Performance Comparison
This compound has demonstrated significant efficacy in increasing circulating neutrophils and lymphocytes and reducing infection rates in patients with WHIM syndrome. The following tables summarize the quantitative data from key clinical trials of this compound and compare its performance with other treatment modalities for WHIM syndrome, such as Granulocyte-Colony Stimulating Factor (G-CSF) and Immunoglobulin Replacement Therapy (IGRT).
Table 1: Comparison of this compound and Placebo in the Phase 3 4WHIM Trial
| Outcome Measure | This compound (n=14) | Placebo (n=17) | P-value |
| Time Above Threshold for Absolute Neutrophil Count (TATANC) ≥0.5 x 109/L (hours) | 15.0 | 2.8 | <0.001 |
| Time Above Threshold for Absolute Lymphocyte Count (TATALC) ≥1.0 x 109/L (hours) | 15.8 | 4.6 | <0.001 |
| Annualized Infection Rate | 1.7 | 4.2 | 0.007 |
| Total Infection Score | 7.4 | 12.3 | - |
Data sourced from a 52-week, randomized, double-blind, placebo-controlled Phase 3 trial.[8][9][10]
Table 2: Comparative Efficacy of WHIM Syndrome Treatments
| Treatment | Mechanism of Action | Key Efficacy Endpoints |
| This compound | Oral CXCR4 antagonist; blocks the binding of CXCL12, promoting mobilization of neutrophils and lymphocytes from the bone marrow.[1][2][11] | - Non-inferior to G-CSF in maintaining ANC >0.5 x 109/L.[12]- Superior to G-CSF in maintaining ALC >1.0 x 109/L.[12]- 60% reduction in annualized infection rate compared to placebo.[13] |
| Plerixafor | Injectable CXCR4 antagonist.[12] | - Non-inferior to G-CSF for maintaining neutrophil counts >500 cells/μL.[14][15]- Superior to G-CSF for maintaining lymphocyte counts >1,000 cells/μL.[14][15]- Not superior to G-CSF for reducing the total infection severity score.[14][15]- Showed regression of warts.[14][15] |
| G-CSF (Granulocyte-Colony Stimulating Factor) | Stimulates the production and release of neutrophils from the bone marrow.[16][17] | - Increases absolute neutrophil count.[16]- Efficacy in reducing infection frequency in WHIM syndrome is debated and not definitively established in dedicated clinical trials.[16][18]- Does not correct lymphopenia or affect warts.[13][16] |
| Immunoglobulin Replacement Therapy (IGRT) | Provides passive immunity by supplementing antibody levels.[17][19] | - May reduce the incidence of respiratory tract infections.[18]- The precise contribution to infection risk reduction in WHIM syndrome is not well-defined by clinical trials.[18][19] |
Experimental Protocols
This compound Phase 3 Clinical Trial (NCT03995108)
The pivotal Phase 3 trial for this compound in WHIM syndrome was a randomized, double-blind, placebo-controlled study conducted over 52 weeks.[8][9][10][12]
-
Participants: Enrolled individuals aged 12 years and older with a genetically confirmed diagnosis of WHIM syndrome and an absolute neutrophil count (ANC) of ≤0.4 x 109/L.[8][12]
-
Intervention: Participants were randomized in a 1:1 ratio to receive either oral this compound (400 mg once daily for those >50 kg, and 200 mg once daily for those ≤50 kg, with dose adjustments based on weight changes) or a matching placebo.[12]
-
Primary Endpoint: The primary efficacy endpoint was the time in hours that the absolute neutrophil count remained above a threshold of 0.5 x 109/L (TATANC) over a 24-hour period.[8][12]
-
Secondary Endpoints: Key secondary endpoints included the time above threshold for absolute lymphocyte count (TATALC), annualized infection rate, and total infection score.[9]
-
Exclusion Criteria: Included active infections (excluding warts) and recent treatment with certain medications such as plerixafor, chronic prophylactic antibiotics, G-CSF, or systemic glucocorticoids.[8]
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the underlying biology and the therapeutic rationale, the following diagrams visualize the CXCR4 signaling pathway in WHIM syndrome and the workflow of the this compound Phase 3 clinical trial.
Caption: CXCR4 Signaling Pathway in WHIM Syndrome.
Caption: this compound Phase 3 Clinical Trial Workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Aberrant CXCR4 Signaling at Crossroad of WHIM Syndrome and Waldenstrom’s Macroglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex nature of CXCR4 mutations in WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The complex nature of CXCR4 mutations in WHIM syndrome [frontiersin.org]
- 8. ashpublications.org [ashpublications.org]
- 9. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. A phase 3 randomized trial of this compound, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. A phase III randomized crossover trial of plerixafor versus G-CSF for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase III randomized crossover trial of plerixafor versus G-CSF for treatment of WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. WHIM Syndrome: Congenital Immune Deficiency Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pathogenesis, diagnosis and therapeutic strategies in WHIM syndrome immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
Mavorixafor: A Breakthrough in WHIM Syndrome Treatment and a Window into CXCR4 Biology
A Comparative Guide to Mavorixafor's Clinical Trial Results and Implications for Basic Research
The recent clinical success of this compound, a first-in-class oral CXCR4 antagonist, for the treatment of WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome marks a significant advancement for patients with this rare primary immunodeficiency. This guide provides a comprehensive analysis of this compound's pivotal clinical trial data, compares its performance with other therapeutic strategies, and delves into the underlying biological mechanisms and experimental protocols. For researchers, scientists, and drug development professionals, the journey of this compound from a targeted molecular inhibitor to a clinically validated therapy offers profound insights into the role of the CXCR4 signaling pathway in health and disease.
At a Glance: this compound's Performance in the Pivotal 4WHIM Trial
The cornerstone of this compound's clinical validation is the global, randomized, double-blind, placebo-controlled Phase 3 trial known as 4WHIM (NCT03995108).[1] This study evaluated the efficacy and safety of once-daily oral this compound in patients aged 12 years and older with a genetically confirmed diagnosis of WHIM syndrome.[2]
Table 1: Key Efficacy Endpoints from the 4WHIM Phase 3 Trial
| Endpoint | This compound (n=14) | Placebo (n=17) | P-value |
| Primary Endpoint: Time Above Threshold for Absolute Neutrophil Count (TAT ANC) | |||
| Mean time ANC ≥500 cells/µL over 24 hours (hours) | 15.04 | 2.75 | <0.0001 |
| Key Secondary Endpoint: Time Above Threshold for Absolute Lymphocyte Count (TAT ALC) | |||
| Mean time ALC ≥1,000 cells/µL over 24 hours (hours) | 15.80 | 4.55 | <0.0001 |
| Infection-Related Endpoints | |||
| Annualized Infection Rate | ~60% reduction vs. placebo | - | - |
| Total Infection Score | ~40% reduction vs. placebo | - | - |
Data sourced from the 4WHIM Phase 3 clinical trial results.[3][4]
Table 2: Safety Profile of this compound in the 4WHIM Trial
| Safety Finding | Observation |
| Serious Adverse Events (SAEs) | No treatment-related serious adverse events reported. |
| Discontinuations | No discontinuations due to safety events. |
| Tolerability | Generally well tolerated. |
Following the placebo-controlled portion of the trial, over 90% of eligible participants opted to receive this compound in an open-label extension, indicating a favorable risk-benefit profile perceived by both patients and investigators.[3]
Comparative Landscape: this compound vs. Alternative Therapies
Prior to this compound, treatment for WHIM syndrome was primarily supportive, focusing on managing the symptoms of the disease.
Table 3: Comparison of this compound with Other Treatments for WHIM Syndrome
| Treatment Modality | Mechanism of Action | Efficacy | Administration | Limitations |
| This compound | Oral CXCR4 antagonist; mobilizes neutrophils and lymphocytes from the bone marrow. | Demonstrated significant increases in neutrophil and lymphocyte counts and a reduction in infection rates in a Phase 3 trial.[3][4] | Oral, once-daily. | Long-term safety data is still being collected. |
| Plerixafor | Injectable CXCR4 antagonist; also mobilizes hematopoietic stem cells. | Showed increases in leukocyte counts and some clinical improvement in smaller studies. A Phase 3 crossover trial showed it was not superior to G-CSF for reducing infection severity but did improve lymphocyte counts and wart regression. | Subcutaneous injection. | Inconvenient administration route for chronic use. |
| Granulocyte-Colony Stimulating Factor (G-CSF) | Stimulates the bone marrow to produce more neutrophils. | Can increase neutrophil counts. | Subcutaneous injection. | Does not address the underlying lymphocyte trafficking defect in WHIM syndrome. |
| Immunoglobulin Replacement Therapy (IVIG/SCIG) | Provides passive immunity by supplying antibodies. | Can reduce the frequency and severity of infections. | Intravenous infusion or subcutaneous injection. | Does not correct the underlying cellular immunodeficiency. |
| Prophylactic Antibiotics | Prevents bacterial infections. | Can reduce the incidence of certain infections. | Oral. | Risk of antibiotic resistance with long-term use. |
Deep Dive: Experimental Protocols
A thorough understanding of the methodologies employed in the 4WHIM trial is crucial for a critical appraisal of the results.
4WHIM Phase 3 Trial (NCT03995108) Protocol
-
Study Design: A global, randomized, double-blind, placebo-controlled, multicenter study with a 52-week treatment period.[1][3]
-
Patient Population: 31 patients aged 12 years and older with a genetically confirmed diagnosis of WHIM syndrome.[2]
-
Intervention: Oral, once-daily this compound (400 mg) or placebo.[3]
-
Primary Endpoint: Time above threshold for Absolute Neutrophil Count (TAT ANC), defined as the duration over a 24-hour period that a participant's ANC remained at or above 500 cells per microliter. This was assessed at four time points throughout the 52-week trial.[3][4]
-
Key Secondary Endpoint: Time above threshold for Absolute Lymphocyte Count (TAT ALC), defined as the duration over a 24-hour period that a participant's ALC remained at or above 1,000 cells per microliter, also assessed at four time points.[3][4]
-
Infection Assessment: Infection-related data, including rate, severity, and duration, were reviewed by a blinded, centralized, independent adjudication committee. The severity of adverse events, including infections, was graded using the Common Terminology Criteria for Adverse Events (CTCAE).[5]
-
Wart Assessment: The trial also included secondary endpoints to assess changes in wart burden. While specific scoring systems for warts can vary, they often involve physician assessment of the number, size, and severity of lesions.
-
Blood Cell Counts: Absolute neutrophil and lymphocyte counts were determined using standard laboratory hematology analyzers.
Illuminating the Path: this compound's Mechanism of Action and the CXCR4 Signaling Pathway
This compound's efficacy is rooted in its targeted inhibition of the C-X-C chemokine receptor 4 (CXCR4). In WHIM syndrome, gain-of-function mutations in the CXCR4 gene lead to a hyperactive receptor. This enhanced signaling sequesters neutrophils and lymphocytes in the bone marrow, preventing their release into the bloodstream to fight infections.
This compound acts as a competitive antagonist to CXCL12 (also known as SDF-1), the natural ligand for CXCR4. By blocking the interaction between CXCL12 and CXCR4, this compound normalizes the signaling pathway, allowing for the mobilization of mature neutrophils and lymphocytes from the bone marrow into the peripheral circulation.
Caption: this compound's mechanism in correcting WHIM syndrome pathophysiology.
Visualizing the Path to Discovery: The 4WHIM Clinical Trial Workflow
The successful execution of the 4WHIM trial was a critical step in bringing this compound to patients. The following diagram illustrates the key phases of this pivotal study.
Caption: Workflow of the pivotal 4WHIM Phase 3 clinical trial.
Implications for Basic Research and Future Directions
The development of this compound has not only provided a much-needed therapeutic option for WHIM syndrome patients but has also invigorated research into the multifaceted roles of the CXCR4/CXCL12 axis.
-
A Model for Targeted Therapy in Genetic Disorders: The success of this compound serves as a powerful example of how a deep understanding of the genetic and molecular basis of a rare disease can lead to the development of a highly effective, targeted therapy.
-
Broader Applications of CXCR4 Antagonism: The CXCR4/CXCL12 pathway is implicated in a variety of other diseases, including certain cancers, inflammatory disorders, and HIV infection. The clinical validation of a CXCR4 antagonist like this compound opens up avenues for exploring its therapeutic potential in these other conditions.
-
Understanding Immune Cell Trafficking: The dramatic effects of this compound on neutrophil and lymphocyte mobilization provide a unique in vivo tool to study the dynamics of immune cell trafficking in humans. Further research can explore the long-term consequences of altering these trafficking patterns and how this impacts overall immune function.
-
Future Research in WHIM Syndrome: While this compound addresses the primary cellular defects in WHIM syndrome, further research is needed to understand its long-term impact on wart burden, hypogammaglobulinemia, and the risk of HPV-related malignancies. Combination therapies that target other aspects of the disease may also be a fruitful area of investigation.
References
Mavorixafor Performance Analysis: A Comparative Guide Against Historical Controls
This guide provides a detailed comparison of Mavorixafor's performance against historical and placebo controls, with a focus on its application in WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, Waldenström's Macroglobulinemia, and Chronic Neutropenic Disorders. The data presented is intended for researchers, scientists, and professionals in drug development to offer a comprehensive overview of this compound's clinical efficacy and mechanism of action.
Mechanism of Action: CXCR4 Antagonism
This compound is an oral, selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). In normal physiological processes, the ligand CXCL12 binds to CXCR4, playing a crucial role in trafficking and homing of white blood cells.[1][2][3] In WHIM syndrome, gain-of-function mutations in the CXCR4 gene lead to over-activation of the CXCR4/CXCL12 signaling pathway.[1] This results in the retention of mature neutrophils and lymphocytes in the bone marrow, leading to neutropenia and lymphopenia.[1][3] this compound works by blocking the binding of CXCL12 to CXCR4, which inhibits the downstream signaling and promotes the mobilization of neutrophils and lymphocytes from the bone marrow into the peripheral circulation.[1][2][4]
Performance in WHIM Syndrome
This compound has undergone extensive clinical evaluation for the treatment of WHIM syndrome. The primary endpoints in these trials focused on increasing white blood cell counts and reducing infection rates.
Experimental Protocol: Phase 3 Clinical Trial (NCT03995108)
A pivotal Phase 3, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound in patients with WHIM syndrome.[5]
-
Participants: The trial enrolled 31 participants aged 12 years and older with a genetically confirmed diagnosis of WHIM syndrome.[5][6]
-
Intervention: Participants were randomized in a 1:1 ratio to receive either 400 mg of this compound orally once daily or a placebo for 52 weeks.[6]
-
Primary Endpoint: The primary endpoint was the time above absolute neutrophil count (ANC) threshold of ≥0.5 x 10³/μL over a 24-hour period (TATANC).[5]
-
Secondary Endpoints: Key secondary endpoints included time above absolute lymphocyte count (ALC) threshold of ≥1.0 x 10³/μL (TATALC), annualized infection rate, and total infection score.[5]
Clinical Efficacy Data
The following tables summarize the key findings from the Phase 2 and Phase 3 clinical trials of this compound in patients with WHIM syndrome.
Table 1: Hematological Response in Phase 3 Trial
| Parameter | This compound (n=14) | Placebo (n=17) | Fold Increase | P-value |
| Time Above ANC Threshold (TATANC) (hours) | 15.0 | 2.8 | 5.3 | <0.001 |
| Time Above ALC Threshold (TATALC) (hours) | 15.8 | 4.6 | 3.5 | <0.001 |
| Data from the 52-week, placebo-controlled Phase 3 trial.[5] |
Table 2: Infection Rates and Severity in Phase 3 Trial
| Parameter | This compound (n=14) | Placebo (n=17) | Reduction | P-value |
| Annualized Infection Rate | 1.7 | 4.2 | ~60% | 0.007 |
| Total Infection Score | 7.4 | 12.3 | 40% | - |
| Individuals with Severe (Grade 3+) Infections | 7% (1 of 14) | 29% (5 of 17) | 75% | - |
| Total Duration of Infections (days) | 14.1 | 49.1 | >70% | - |
| Data from the 52-week, placebo-controlled Phase 3 trial.[5][7] |
Table 3: Comparison with Historical Controls from Phase 2 Open-Label Extension Study
| Parameter | Pre-Trial (Historical Control) | On this compound |
| Annualized Infection Rate | 5.6 | 2.2 |
| Cutaneous Warts | Baseline | 75% average reduction |
| Data from the Phase 2 open-label extension study at 40 months of treatment.[8][9] |
Performance in Waldenström's Macroglobulinemia (WM)
This compound is also being investigated in combination with ibrutinib for the treatment of Waldenström's Macroglobulinemia in patients with both MYD88 and CXCR4 mutations.[10][11] The presence of CXCR4 mutations in WM is associated with resistance to ibrutinib therapy.[10]
Experimental Protocol: Phase 1b Clinical Trial (NCT04274738)
This is a multi-center, open-label, dose-escalation trial designed to assess the safety, tolerability, and preliminary efficacy of this compound in combination with ibrutinib.
-
Participants: Patients with WM who have both MYD88 and CXCR4 mutations.
-
Intervention: Escalating doses of this compound in combination with ibrutinib.
-
Primary Objective: To establish a pharmacologically active and safe dose of this compound for this combination therapy.[11]
-
Key Efficacy Measures: Changes in serum immunoglobulin M (IgM) and hemoglobin levels from baseline.
Table 4: Preliminary Efficacy in Waldenström's Macroglobulinemia (Phase 1b)
| Parameter | Baseline (Median) | After 12 Months of Treatment (Median) |
| Serum IgM (g/L) | 47.2 | 7.73 |
| Overall Response Rate (>25% reduction in serum IgM) | - | 100% (in 10 evaluable patients) |
| Interim data from the Phase 1b trial.[12] |
Performance in Chronic Neutropenic Disorders
This compound has also been evaluated in a Phase 1b study for the treatment of chronic neutropenic disorders, including congenital, autoimmune, and idiopathic neutropenia.
Experimental Protocol: Phase 1b Study
This was an open-label, multi-center study to assess the pharmacodynamics and safety of this compound in patients with chronic neutropenia.
-
Participants: 26 participants with chronic neutropenia were enrolled.[13]
-
Intervention: A single 400 mg dose of this compound was administered.
-
Primary Outcome: Change in Absolute Neutrophil Count (ANC) from baseline.
Table 5: Hematological Response in Chronic Neutropenia (Phase 1b)
| Time Point | Mean Change in ANC from Baseline (cells/µL) |
| 4 hours post-dose | +1500 |
| 8 hours post-dose | +2100 |
| Data from the Phase 1b study after a single dose of this compound.[13] |
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated.
-
WHIM Syndrome (Phase 3): No drug-related serious adverse events, treatment-limiting toxicities, or discontinuations due to safety were reported.[5][7] The most common adverse events were mild to moderate and included gastrointestinal symptoms and skin disorders.[6]
-
Waldenström's Macroglobulinemia (Phase 1b): Three dose-limiting toxicities were reported in two patients.[10]
-
Chronic Neutropenia (Phase 1b): The most common treatment-emergent adverse events were diarrhea, fatigue, and nausea.[13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. X4 Pharmaceuticals Announces Positive Phase 3 Results Showing this compound Reduced the Rate, Severity, and Duration of Infections vs. Placebo in Participants Diagnosed with WHIM Syndrome | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]
- 8. checkrare.com [checkrare.com]
- 9. Results of a phase 2 trial of an oral CXCR4 antagonist, this compound, for treatment of WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. x4pharma.com [x4pharma.com]
- 11. A Phase 1b Trial of this compound, an Oral CXCR4 Antagonist, in Combination with Ibrutinib in Patients with Waldenstroms Macroglobulinemia (WM) Whose Tumors Express Mutations in MYD88 and CXCR4 | Dana-Farber Cancer Institute [dana-farber.org]
- 12. A Study of this compound in Combination With Ibrutinib in Participants With Waldenstrom's Macroglobulinemia (WM) Whose Tumors Express Mutations in MYD88 and CXCR4 [clin.larvol.com]
- 13. x4pharma.com [x4pharma.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Mavorixafor
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Mavorixafor. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize exposure risk.
This compound is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] By blocking the interaction between CXCR4 and its ligand, CXCL12, it prevents downstream signaling.[1][2] While this compound has a favorable safety profile in clinical settings, as a potent pharmaceutical compound, it requires careful handling in a laboratory environment to prevent occupational exposure.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound powder and solutions.
| Operation | Personal Protective Equipment (PPE) |
| Handling Solid Compound (Weighing, Aliquoting) | Primary: - Chemical-resistant gloves (e.g., Nitrile), double-gloving recommended.- Disposable gown or lab coat.- Safety glasses with side shields or chemical splash goggles.- N95 or higher-rated respirator for handling powders outside of a containment system. |
| Handling Solutions | Primary: - Chemical-resistant gloves (e.g., Nitrile).- Disposable gown or lab coat.- Safety glasses with side shields or chemical splash goggles. |
| Spill Cleanup | Primary: - Chemical-resistant gloves (double-gloving recommended).- Impervious disposable gown.- Chemical splash goggles and face shield.- N95 or higher-rated respirator (especially for powder spills). |
Operational Plan: Step-by-Step Guidance for Handling this compound
This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.
1. Preparation and Area Setup:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure, especially when working with the powder form.
-
Ensure the work area is clean and uncluttered.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and materials before starting, including waste disposal bags.
-
Verify that a safety shower and eyewash station are readily accessible.
2. Weighing this compound Powder:
-
Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Don the appropriate PPE as specified in the table above.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid generating dust.
-
Close the primary container tightly immediately after use.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If sonication or vortexing is required, ensure the vial is securely capped.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Follow the specific storage temperature recommendations provided by the supplier.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that have come into direct contact with this compound (e.g., gloves, bench paper, pipette tips, vials) are considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Solid Waste Disposal:
-
Place all contaminated solid waste, including used PPE, into a designated, sealed, and clearly labeled hazardous waste container.
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
4. Final Disposal:
-
Dispose of all this compound waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Experimental Protocols: Spill Cleanup
In the event of a this compound spill, follow these steps immediately:
1. Evacuate and Secure the Area:
-
Alert others in the vicinity of the spill.
-
Restrict access to the spill area.
2. Don Appropriate PPE:
-
Wear the PPE specified for spill cleanup in the table above.
3. Contain and Clean the Spill:
-
For powder spills: Gently cover the spill with damp absorbent pads to avoid raising dust.
-
For liquid spills: Cover the spill with absorbent material, starting from the outside and working inwards.
-
Carefully collect the absorbed material and any contaminated debris using a scoop or forceps.
4. Decontaminate the Area:
-
Clean the spill area with a suitable laboratory detergent and water.
-
Rinse the area thoroughly.
5. Dispose of Waste:
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed hazardous waste bag.
-
Dispose of the waste according to the disposal plan.
6. Reporting:
-
Report the spill to your laboratory supervisor and institutional safety office.
Mandatory Visualization
The following diagrams illustrate the CXCR4 signaling pathway, which is inhibited by this compound, and a general workflow for handling potent compounds in a laboratory setting.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
